Albendazole sulfone-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJYOLYMZNKJB-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016414 | |
| Record name | Albendazole sulfone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448345-60-5 | |
| Record name | Albendazole sulfone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1448345-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Albendazole Sulfone-d3: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the characteristics, chemical structure, and analytical applications of Albendazole Sulfone-d3.
Introduction
This compound is the deuterated form of Albendazole sulfone, a major inactive metabolite of the widely used anthelmintic drug, Albendazole. Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantitative analysis of Albendazole and its metabolites in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in analytical methodologies.
Chemical Identity and Structure
This compound is structurally identical to Albendazole sulfone, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the carbamate moiety. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Chemical Structure of this compound:
Source: PubChem CID 117065263[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | [1] |
| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [2] |
| Molecular Weight | 300.35 g/mol | [2] |
| CAS Number | 1448345-60-5 | [1] |
| Canonical SMILES | CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=N2)NC(=O)OC([2H])([2H])[2H] | [3] |
Metabolic Pathway of Albendazole
Albendazole is a prodrug that undergoes extensive first-pass metabolism in the liver. It is rapidly oxidized to its active metabolite, Albendazole sulfoxide. This active metabolite is then further metabolized to the inactive Albendazole sulfone.[4] The metabolic cascade is crucial for both the drug's efficacy and its eventual elimination from the body.
Caption: Metabolic pathway of Albendazole.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of Albendazole and its metabolites. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.
Experimental Protocols
While specific experimental conditions may vary depending on the laboratory and the matrix being analyzed, a general workflow for the quantification of Albendazole metabolites using this compound as an internal standard is outlined below.
1. Sample Preparation:
-
Protein Precipitation (PPT): This is a common and straightforward method for extracting analytes from plasma or serum. A precipitating agent, such as acetonitrile or methanol, is added to the sample. After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is collected.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up compared to PPT. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes of interest are then eluted with an appropriate solvent.[5][6]
2. Liquid Chromatography:
-
Column: Reversed-phase columns, such as C18, are frequently used for the separation of Albendazole and its metabolites.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation.[5]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Albendazole and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as a precursor/product ion pair for the internal standard. This highly selective technique minimizes background interference.
Caption: General experimental workflow for quantification.
Quantitative Data
The following tables summarize key quantitative data from various studies that have utilized methodologies for the analysis of Albendazole and its metabolites. While not all studies explicitly used this compound, the data is representative of the parameters measured when using a deuterated internal standard.
Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) | Reference |
| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 | [7][8] |
| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 | [7] |
| Albendazole Sulfone | 14 - 22 | ~4 | 7 - 8 | [7] |
Table 3: Method Validation Parameters for the Quantification of Albendazole and its Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Albendazole | Plasma | 0.200 - 5 | 86.03 - 88.00 | [5][9] |
| Albendazole Sulfoxide | Plasma | 2 - 3 | 88.25 | [5][9] |
| Albendazole Sulfone | Plasma | 1 - 2 | - | [9][10] |
| Albendazole | Blood | 1 | - | [9] |
| Albendazole Sulfoxide | Blood | 1 | - | [9] |
| Albendazole Sulfone | Blood | 1 | - | [9] |
| Albendazole | Dried Blood Spots (DBS) | 5 | - | [9] |
| Albendazole Sulfoxide | Dried Blood Spots (DBS) | 2 | - | [9] |
| Albendazole Sulfone | Dried Blood Spots (DBS) | 2 | - | [9] |
LLOQ: Lower Limit of Quantification
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the reliable quantification of Albendazole and its metabolites in complex biological matrices. The information provided in this technical guide serves as a valuable resource for the development and validation of robust analytical methods for preclinical and clinical studies involving Albendazole.
References
- 1. This compound | C12H15N3O4S | CID 117065263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Albendazole Sulfone-d3 (CAS: 1448345-60-5)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Albendazole sulfone-d3, a deuterated isotopologue of Albendazole sulfone. It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Compound Data
This compound is the deuterium-labeled form of Albendazole sulfone, a primary metabolite of the broad-spectrum anthelmintic drug, Albendazole.[1] Its principal application lies in its use as an internal standard for the quantification of Albendazole sulfone in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various sources.
| Identifier | Value | Source(s) |
| CAS Number | 1448345-60-5 | [2][3][4] |
| IUPAC Name | Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate | [2][5] |
| Synonyms | ABZ-SO2-d3, Methyl-d3 [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate | [3] |
| Chemical Properties | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [2][3][4] |
| Molecular Weight | 300.35 g/mol | [4] |
| Purity (HPLC) | ≥90.68% | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [3] |
| Physical & Handling Properties | Value | Source(s) |
| Format | Neat solid | |
| Storage Condition | Refrigerator (2-8°C) for long-term storage; -20°C | [2][3] |
| Solubility | DMF: 1 mg/ml; DMSO: slightly soluble; Ethanol: insoluble; PBS (pH 7.2): insoluble | [3] |
Metabolic Pathway of Albendazole
Albendazole is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, into its active metabolite, Albendazole sulfoxide.[6] This active metabolite is further oxidized to the inactive Albendazole sulfone.[6] Understanding this pathway is crucial for pharmacokinetic and metabolism studies where this compound is used as an internal standard.
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of albendazole and its metabolites in biological samples like plasma and tissue. Below is a representative experimental protocol synthesized from established LC-MS/MS methodologies.[1][7][8][9][10][11][12][13]
Objective: Quantification of Albendazole Sulfone in Human Plasma using LC-MS/MS with this compound as an Internal Standard.
1. Materials and Reagents:
-
Albendazole sulfone (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank, from drug-free donors)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Albendazole sulfone and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the Albendazole sulfone stock solution with methanol/water (50:50, v/v) to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Spike blank human plasma with the calibration standards and QC solutions to create calibration curves and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex.
-
Add a precipitating agent like acetonitrile or perform a solid-phase extraction.
-
For SPE, condition the C18 cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution at a flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both Albendazole sulfone and this compound.
-
5. Data Analysis:
-
Quantify Albendazole sulfone in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of Albendazole sulfone in the unknown samples from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Albendazole sulfone. This guide provides a foundational understanding of its properties, metabolic context, and application in experimental settings. For specific applications, validation of the analytical method according to regulatory guidelines is essential.
References
- 1. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of Deuterated Albendazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of deuterated albendazole sulfone, a key metabolite of the widely used anthelmintic drug, albendazole. The incorporation of deuterium isotopes in drug molecules is a critical strategy in drug development, primarily for use as internal standards in pharmacokinetic studies and for potentially improving metabolic profiles. This document outlines a feasible synthetic route, detailed characterization methodologies, and presents key analytical data in a structured format.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent. Following administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[1] Deuterated analogs of drug metabolites, such as deuterated albendazole sulfone, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification.[2] This guide details the preparation and analysis of albendazole sulfone-d3, where the three hydrogen atoms of the carbamate's methyl group are replaced with deuterium.
Synthesis of Deuterated Albendazole Sulfone
The synthesis of deuterated albendazole sulfone is predicated on the oxidation of a deuterated albendazole precursor. Commercially available albendazole-d3 serves as the logical starting material. The synthesis pathway involves the oxidation of the sulfide group to a sulfone.
Proposed Synthetic Pathway
The most common and effective method for converting albendazole to albendazole sulfone is through oxidation.[3][4] This reaction can be adapted for the deuterated analog as illustrated below.
Caption: Proposed synthesis of deuterated albendazole sulfone.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of non-deuterated albendazole sulfone.[3]
Materials:
-
Albendazole-d3
-
meta-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Sodium bicarbonate solution (for workup with m-CPBA)
-
Water
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve Albendazole-d3 in a suitable solvent such as dichloromethane (for m-CPBA) or glacial acetic acid (for H₂O₂).
-
Oxidation:
-
Using m-CPBA: Cool the solution to 0-5 °C and add m-CPBA portion-wise. The reaction is typically stirred at this temperature and then allowed to warm to room temperature.[3]
-
Using H₂O₂: Add hydrogen peroxide to the solution in glacial acetic acid and heat the reaction mixture (e.g., to 40°C) to facilitate the oxidation to the sulfone.[4]
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
For m-CPBA: Quench the reaction with a sodium bicarbonate solution, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
For H₂O₂: The product may precipitate from the reaction mixture upon cooling or addition of water.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure deuterated albendazole sulfone.[3]
Characterization of Deuterated Albendazole Sulfone
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are key analytical techniques and expected data for this compound.
General Properties
| Property | Value | Reference |
| Chemical Name | Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate | [5] |
| CAS Number | 1448345-60-5 | [6] |
| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [6] |
| Molecular Weight | 300.35 g/mol | [6] |
| Appearance | White to off-white solid | [3] |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of deuterated albendazole sulfone.
| Parameter | Typical Values | Reference |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile and ammonium phosphate buffer (e.g., 0.025M, pH 5) | [7] |
| Detection Wavelength | 295 nm | [7] |
| Purity (Commercial Batch) | 90.68% | |
| Linearity Range | 0.01 - 2 µg/ml (for non-deuterated) | [7] |
| Limit of Quantification | 0.01 µg/ml (for non-deuterated) | [7] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and structure of the deuterated compound.
| Parameter | Value (m/z) | Reference |
| Precursor Ion [M+H]⁺ | 301.1 (Expected for C₁₂H₁₂D₃N₃O₄S) | |
| Fragment Ion (from SRM scan) | 159.3 (for non-deuterated sulfone) | |
| Precursor Ion (non-deuterated) [M+H]⁺ | 298.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (Non-deuterated Albendazole Sulfone in DMSO-d₆):
-
Aromatic Protons: ~7.5 - 8.0 ppm
-
NH (carbamate and benzimidazole): ~11.5 - 12.5 ppm (broad)
-
OCH₃ (methyl carbamate): ~3.7 ppm
-
CH₂ (propyl chain): ~3.3 ppm (triplet), ~1.7 ppm (sextet)
-
CH₃ (propyl chain): ~1.0 ppm (triplet)
Expected ¹³C NMR Chemical Shifts (Non-deuterated Albendazole Sulfone in DMSO-d₆):
-
C=O (carbamate): ~154 ppm
-
Aromatic Carbons: ~115 - 145 ppm
-
OCH₃ (methyl carbamate): ~53 ppm
-
CH₂ (propyl chain): ~55 ppm, ~12 ppm
-
CH₃ (propyl chain): ~11 ppm
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical sequence to ensure the final product meets the required specifications.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated albendazole sulfone. By adapting established oxidation protocols for the non-deuterated parent compound, a reliable synthetic route is proposed. The detailed characterization data, including chromatographic and spectrometric parameters, will aid researchers in confirming the successful synthesis and purity of this important analytical standard. The availability of well-characterized deuterated metabolites is crucial for advancing drug development and ensuring accurate bioanalytical measurements.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. Investigating albendazole desmotropes by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics of Albendazole and its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various helminthic infections. Its systemic efficacy is not due to the parent drug but to its primary, pharmacologically active metabolite, albendazole sulphoxide. This technical guide provides an in-depth exploration of the pharmacokinetics of albendazole and its principal metabolites. It covers the critical processes of absorption, distribution, metabolism, and excretion, presents quantitative data in a structured format, and details common experimental protocols, aiming to serve as a comprehensive resource for professionals in the field of drug development and research.
Introduction
Albendazole is widely utilized for treating a range of parasitic worm infestations. A critical aspect of its pharmacology is its transformation into the active metabolite, albendazole sulphoxide. The parent compound, albendazole, has poor aqueous solubility, leading to low and erratic absorption.[1][2] Consequently, understanding the pharmacokinetic profile of both albendazole and its metabolites is paramount for optimizing therapeutic strategies and ensuring clinical efficacy.
Absorption
Due to its low aqueous solubility, albendazole is poorly absorbed from the gastrointestinal tract.[3][4] Plasma concentrations of the parent drug are often negligible or undetectable as it is rapidly converted to its sulphoxide metabolite before reaching systemic circulation.[4] A significant factor influencing its bioavailability is the presence of food. Co-administration with a fatty meal can enhance the oral bioavailability, leading to up to a five-fold increase in the plasma concentrations of albendazole sulphoxide.[4]
Distribution
The primary active metabolite, albendazole sulphoxide, is widely distributed throughout the body.[5] It exhibits protein binding of approximately 70%, and the unbound fraction is available to exert its anthelmintic effect in various tissues.[5] This distribution is crucial for treating systemic infections like neurocysticercosis and hydatid disease.
Metabolism
The biotransformation of albendazole is a rapid and extensive process, primarily occurring in the liver.
First-Pass Metabolism
Upon absorption, albendazole undergoes extensive first-pass metabolism.[5] The principal metabolic pathway is the S-oxidation of albendazole to form the active metabolite, albendazole sulphoxide.[3][5] This metabolite is responsible for the systemic anthelmintic activity of the drug.[3]
Subsequent Metabolic Pathways
Albendazole sulphoxide is further metabolized to the inactive albendazole sulphone and other oxidative metabolites.[4] This process of oxidation is a key step in the eventual elimination of the drug from the body. There is evidence to suggest that albendazole may induce its own metabolism, as plasma concentrations of albendazole sulphoxide have been observed to be lower after several weeks of treatment compared to the initial treatment period.[4]
Caption: Metabolic pathway of albendazole.
Excretion
The elimination of albendazole metabolites primarily occurs through the urine.[4] The parent drug is not detected in urine. The apparent terminal elimination half-life of albendazole sulphoxide is typically in the range of 8 to 12 hours.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of albendazole and its metabolites can vary significantly among individuals.[6] The following table provides a summary of key pharmacokinetic values.
| Parameter | Albendazole | Albendazole Sulphoxide | Albendazole Sulphone |
| Cmax (ng/mL) | 12.5 - 26.5[7][8] | 288 - 380[7][8] | 14 - 22[7][8] |
| Tmax (h) | ~2[7][8] | ~4[7][8] | ~4[7][8] |
| Half-life (t½) (h) | ~1.5[7][8] | 7 - 8[7][8] | Varies[7][8] |
Note: These values are approximate and can be influenced by factors such as food intake, patient's age, and underlying health conditions.[9]
Experimental Protocols
Study Design and Sample Collection
Pharmacokinetic studies of albendazole typically involve an open-label, randomized, crossover design in healthy volunteers or patients.[10] Following the oral administration of a single dose of albendazole (e.g., 400 mg), blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).[11][12] Plasma is then separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. usp-pqm.org [usp-pqm.org]
- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. factors-associated-with-variation-in-single-dose-albendazole-pharmacokinetics-a-systematic-review-and-modelling-analysis - Ask this paper | Bohrium [bohrium.com]
- 10. Assessments of pharmacokinetic drug interactions and tolerability of albendazole, praziquantel and ivermectin combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics of albendazole and its metabolites in human body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feeding Management and Albendazole Pharmacokinetics in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Albendazole sulfone-d3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Albendazole sulfone-d3, a deuterated metabolite of the anthelmintic drug Albendazole. This document outlines its core physicochemical properties, relevant biological pathways, and detailed experimental protocols for its synthesis and analysis.
Core Physicochemical Data
Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.
| Property | This compound | Albendazole sulfone |
| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | C₁₂H₁₅N₃O₄S[1] |
| Molecular Weight | 300.35 g/mol [2] | 297.33 g/mol [1] |
| CAS Number | 1448345-60-5[3] | 75184-71-3 |
| Synonyms | trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate[2] | ABZ-SO₂, ABZ-SOO[4] |
Biological Context and Mechanism of Action
Albendazole is a broad-spectrum anthelmintic agent. Its primary mode of action is the inhibition of tubulin polymerization in parasites, leading to the disruption of microtubule-dependent processes, such as glucose uptake, and ultimately causing parasite death. After administration, Albendazole is rapidly metabolized in the liver to its active metabolite, Albendazole sulfoxide, which is then further oxidized to the inactive metabolite, Albendazole sulfone.[2] The deuteration of Albendazole sulfone in the methyl group is primarily for its use as an internal standard in pharmacokinetic and metabolic studies.
Metabolic Pathway of Albendazole
The metabolic conversion of Albendazole to Albendazole sulfone is a key pathway in its biotransformation.
References
The Anthelmintic Efficacy of Albendazole Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of a wide range of parasitic helminth infections in both humans and animals. Following oral administration, albendazole functions as a prodrug, undergoing rapid and extensive first-pass metabolism in the liver. Its systemic anthelmintic activity is primarily attributed to its pharmacologically active metabolites. This technical guide provides an in-depth analysis of the anthelmintic properties of albendazole's principal metabolites: albendazole sulfoxide and albendazole sulfone. The document details their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers and professionals in the field of anthelmintic drug development.
Metabolism of Albendazole
Upon ingestion, albendazole is quickly absorbed and metabolized, primarily by hepatic flavin-containing monooxygenase systems and cytochrome P450 enzymes.[1] The metabolic cascade proceeds as follows:
-
Albendazole to Albendazole Sulfoxide (Ricobendazole): The initial and most critical metabolic step is the oxidation of the parent albendazole to albendazole sulfoxide.[1] This metabolite is considered the principal active moiety responsible for the systemic anthelmintic effects of the drug.[2]
-
Albendazole Sulfoxide to Albendazole Sulfone: Albendazole sulfoxide is further oxidized to the generally inactive metabolite, albendazole sulfone.[1]
It is noteworthy that albendazole sulfoxide is a chiral molecule, existing as dextrorotatory (+) and levorotatory (-) enantiomers. Research has indicated that the (+)-(R)-enantiomer of albendazole sulfoxide exhibits greater anthelmintic activity against certain parasites compared to the (-)-(S)-enantiomer.[3]
Mechanism of Action
The primary mechanism of action of albendazole and its active sulfoxide metabolite is the disruption of microtubule polymerization in parasitic cells.[1][4] This is achieved through binding to the colchicine-sensitive site of β-tubulin, a key protein component of microtubules.[1] This binding inhibits the assembly of tubulin dimers into microtubules, which are crucial for various essential cellular functions in helminths, including:
-
Intestinal cell integrity and nutrient absorption: Disruption of microtubules in the intestinal cells of the parasite impairs their ability to absorb glucose and other essential nutrients, leading to energy depletion and eventual death.[1][4][5]
-
Cell division: Microtubules are fundamental components of the mitotic spindle, which is essential for cell division. Inhibition of microtubule formation blocks egg production and larval development.[5]
Beyond the primary mechanism of tubulin inhibition, albendazole and its metabolites have been shown to affect other vital biochemical pathways within the parasite:
-
Inhibition of Fumarate Reductase: Some studies suggest that benzimidazoles can inhibit the fumarate reductase system, an enzyme critical for anaerobic energy metabolism in many helminths.[5][6] This further contributes to the depletion of the parasite's energy reserves.
-
Impaired Glucose Transport: The disruption of the microtubular network indirectly leads to impaired glucose uptake by the parasite's intestinal cells.[4][7]
-
Reduced ATP Production: The culmination of these effects is a significant decrease in adenosine triphosphate (ATP) production, leading to parasite immobilization and death.[4][5]
Quantitative Anthelmintic Activity
The in vitro efficacy of albendazole and its metabolites is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values vary depending on the helminth species, developmental stage (egg, larva, or adult), and the specific metabolite being tested.
| Metabolite | Helminth Species | Assay Type | IC50 / EC50 | Reference(s) |
| Albendazole | Brugia malayi (adult) | Motility Assay | ~236.2 µM | [8] |
| Trichuris muris | Larval Development | >100 µg/ml | ||
| Ancylostoma ceylanicum | Larval Development | >100 µg/ml | ||
| Haemonchus contortus (eggs) | Egg Hatch Assay | 0.3 ± 0.07 µg/ml | ||
| Albendazole Sulfoxide (racemic) | Trichinella spiralis (larvae) | Larval Viability | Reduction of 91.26% at 0.5 µg/ml | [3] |
| (+)-(R)-Albendazole Sulfoxide | Trichinella spiralis (larvae) | Larval Viability | Reduction of 96.7% at 0.5 µg/ml | [3] |
| (-)-(S)-Albendazole Sulfoxide | Trichinella spiralis (larvae) | Larval Viability | Reduction of 89.2% at 0.5 µg/ml | [3] |
| Albendazole Sulfone | Echinococcus granulosus | Protoscolex Viability | Less active than Albendazole Sulfoxide |
Pharmacokinetics of Albendazole Metabolites
The pharmacokinetic profiles of albendazole and its metabolites are crucial for understanding their in vivo efficacy.
| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone | Species | Reference(s) |
| Cmax | 12.5–26.5 ng/mL | 288–380 ng/mL | 14-22 ng/mL | Human (adolescents) | [9][10] |
| Tmax | ~2 h | ~4 h | ~4 h | Human (adolescents) | [9][10] |
| Half-life (t1/2) | ~1.5 h | ~7-8 h | ~7-8 h | Human (adolescents) | [9][10] |
| Cmax | Not Detectable | 3.2 µg/ml | - | Sheep | [11] |
| Tmax | - | 20 h | - | Sheep | [11] |
| Cmax (plasma) | 0.70 µg/mL | 0.46 µg/mL | Low levels | Yellow River Carp | [12] |
| Half-life (plasma) | 19.86 h | - | - | Yellow River Carp | [12] |
Experimental Protocols
In Vitro Larval Motility Assay
Objective: To assess the direct effect of albendazole metabolites on the viability and motility of helminth larvae.
Methodology:
-
Larval Preparation: Obtain third-stage (L3) larvae of the target helminth species (e.g., Haemonchus contortus, Crenosoma vulpis) from fecal cultures.
-
Assay Setup:
-
Use a 24-well or 96-well microtiter plate.
-
Add approximately 50-100 L3 larvae suspended in a suitable culture medium (e.g., RPMI-1640) to each well.
-
Prepare serial dilutions of the test compounds (albendazole sulfoxide, albendazole sulfone) and a positive control (e.g., ivermectin) in the culture medium. Add the appropriate concentration to each well.
-
Include negative control wells containing only culture medium and vehicle (e.g., DMSO).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C) for a defined period (e.g., 72 hours).
-
Motility Assessment:
-
Visually score the motility of the larvae under a microscope at specific time points. A scoring system can be used (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Alternatively, use an automated tracking system (e.g., WMicrotracker) to quantify larval movement.
-
-
Data Analysis: Calculate the percentage of larval inhibition for each concentration and determine the IC50 value.
Egg Hatch Assay
Objective: To evaluate the ovicidal activity of albendazole metabolites by assessing their ability to inhibit egg hatching.
Methodology:
-
Egg Collection: Recover helminth eggs from fresh fecal samples using a series of sieves and flotation techniques.
-
Assay Setup:
-
Use a 96-well microtiter plate.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in deionized water.
-
Dispense the test solutions into the wells.
-
Add a suspension of approximately 100-150 eggs to each well.
-
Include control wells with only water and vehicle.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for 48 hours.
-
Hatching Assessment:
-
After incubation, add a drop of Lugol's iodine to each well to stop further development.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.
Visualizations
Signaling Pathway of Albendazole Metabolites
Caption: Mechanism of action of albendazole metabolites.
Experimental Workflow for Anthelmintic Activity Assessment
Caption: In vitro anthelmintic activity assessment workflow.
Conclusion
The systemic anthelmintic activity of albendazole is unequivocally dependent on its rapid conversion to the active sulfoxide metabolite. This metabolite, particularly the (+)-(R)-enantiomer, exerts its potent effect primarily by inhibiting tubulin polymerization, leading to a cascade of metabolic disruptions within the parasite. The inactive sulfone metabolite represents a detoxification product. A thorough understanding of the distinct pharmacological and pharmacokinetic profiles of these metabolites is paramount for the rational design of new anthelmintic therapies and for optimizing the clinical use of albendazole to combat parasitic diseases effectively. This guide provides a foundational resource for researchers to build upon in their efforts to develop the next generation of anthelmintic agents.
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ex vivo anthelmintic activity of albendazole-sulphoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multi-omics insights into the response of the gut microbiota and metabolites to albendazole deworming in captive Rhinopithecus brelichi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin improves the therapeutic efficacy of low-dose albendazole against experimental alveolar echinococcosis | Parasitology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Pharmacokinetics of albendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Tissue Distribution of Albendazole and Its Three Metabolites in Yellow River Carp (Cyprinus carpio haematopterus) after Single Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Bioanalysis of Albendazole Sulfone Using Albendazole Sulfone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections in humans and animals. Following administration, albendazole is extensively metabolized in the liver. It is first rapidly converted to its active metabolite, albendazole sulfoxide, which is then further metabolized to the inactive albendazole sulfone.[1][2][3] Monitoring the levels of these metabolites is crucial for pharmacokinetic and toxicokinetic studies.
This application note provides a detailed protocol for the quantitative bioanalysis of albendazole sulfone in plasma using a stable isotope-labeled internal standard, Albendazole Sulfone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[4][5] It ensures high accuracy and precision by compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[6][7]
Metabolic Pathway of Albendazole
Albendazole undergoes sequential oxidation in the liver. The initial sulfoxidation to albendazole sulfoxide is a critical activation step, while the subsequent oxidation to albendazole sulfone represents a deactivation and elimination pathway.[8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Albendazole? [synapse.patsnap.com]
Application Note and Protocol for the Quantification of Albendazole and its Metabolites in Human Plasma Using Albendazole sulfone-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations. After administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and further to the inactive metabolite, albendazole sulfone.[1] Accurate quantification of albendazole and its metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using a stable isotope-labeled internal standard, Albendazole sulfone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
1. Materials and Reagents
-
Albendazole, Albendazole sulfoxide, and Albendazole sulfone reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Albendazole, Albendazole sulfoxide, Albendazole sulfone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to achieve a final concentration of 100 ng/mL.
3. Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.
3.1. Protein Precipitation (PPT)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3.2. Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
4.1. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.2. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
The following MRM transitions are proposed. Note: The collision energy for this compound should be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Albendazole | 266.1 | 234.1 | 100 | 25 |
| Albendazole sulfoxide | 282.1 | 159.1 | 100 | 20 |
| Albendazole sulfone | 298.1 | 159.1 | 100 | 30 |
| This compound (IS) | 301.1 | 159.1 | 100 | To be optimized |
Data Presentation
The following tables summarize typical quantitative data for the analysis of albendazole and its metabolites in human plasma, based on similar validated methods.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Albendazole | 0.5 - 200 | > 0.995 |
| Albendazole sulfoxide | 1 - 1000 | > 0.995 |
| Albendazole sulfone | 1 - 500 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Albendazole | LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 1.5 | < 15 | ± 15 | < 15 | ± 15 | |
| Mid | 75 | < 15 | ± 15 | < 15 | ± 15 | |
| High | 150 | < 15 | ± 15 | < 15 | ± 15 | |
| Albendazole sulfoxide | LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 15 | ± 15 | < 15 | ± 15 | |
| Mid | 400 | < 15 | ± 15 | < 15 | ± 15 | |
| High | 800 | < 15 | ± 15 | < 15 | ± 15 | |
| Albendazole sulfone | LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 15 | ± 15 | < 15 | ± 15 | |
| Mid | 200 | < 15 | ± 15 | < 15 | ± 15 | |
| High | 400 | < 15 | ± 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %Bias: Percent Bias from nominal value.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Albendazole | 85 - 95 | 90 - 110 |
| Albendazole sulfoxide | 85 - 95 | 90 - 110 |
| Albendazole sulfone | 85 - 95 | 90 - 110 |
| This compound (IS) | 85 - 95 | 90 - 110 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of Albendazole in human plasma.
Conclusion
This application note provides a comprehensive protocol for the simultaneous quantification of albendazole and its major metabolites, albendazole sulfoxide and albendazole sulfone, in human plasma using this compound as an internal standard. The detailed LC-MS/MS methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for bioanalytical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. It is recommended to perform a full method validation according to regulatory guidelines before analyzing study samples.
References
Application Notes and Protocols for the Analysis of Albendazole and its Metabolites
These comprehensive application notes provide detailed protocols for the sample preparation of albendazole and its primary metabolites—albendazole sulfoxide and albendazole sulfone—from various biological matrices for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations in humans and animals. After administration, albendazole is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, which is further oxidized to the inactive albendazole sulfone. Accurate quantification of albendazole and its metabolites in biological samples is crucial for pharmacokinetic, bioequivalence, and residue analysis studies. This document outlines validated sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Solid-Phase Extraction (SPE) for Plasma Samples
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices, offering high recovery and clean extracts.
Application
This protocol is suitable for the simultaneous determination of albendazole, albendazole sulfoxide, and albendazole sulfone in plasma samples prior to HPLC or LC-MS/MS analysis.[1][2][3][4][5]
Experimental Protocol
Materials:
-
Oasis HLB 3 cc (60 mg) SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Sample Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.[1]
-
Drying: Dry the cartridge with a stream of air for 5 minutes.[1]
-
Elution: Elute the analytes with 2 mL of methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue with 0.25 mL of the mobile phase used for the chromatographic analysis.[1]
-
Injection: Inject a 50 µL aliquot into the HPLC or LC-MS/MS system.[1]
Workflow Diagram
Quantitative Data Summary
| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Precision (% CV) |
| Albendazole | Cattle Plasma | 0.025 - 2.0 | 0.025 | 82.8 - 112.7 (Accuracy) | ≤ 15.1 |
| Albendazole Sulfoxide | Cattle Plasma | 0.025 - 2.0 | 0.025 | 85.3 - 117.7 (Accuracy) | ≤ 15.1 |
| Albendazole Sulfone | Cattle Plasma | 0.025 - 2.0 | 0.025 | 93.3 - 114.1 (Accuracy) | ≤ 10.7 |
| Albendazole | Human Plasma | 0.200 - 50.0 (ng/mL) | 0.200 (ng/mL) | 86.03 - 89.66 | Not specified |
| Albendazole Sulfoxide | Human Plasma | 3.00 - 600 (ng/mL) | 3.00 (ng/mL) | 86.03 - 89.66 | Not specified |
Data sourced from multiple studies utilizing SPE for plasma sample preparation.[1][3]
Liquid-Liquid Extraction (LLE) for Hemolymph and Serum Samples
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Application
This protocol is effective for the simultaneous determination of albendazole and its metabolites in silkworm hemolymph and human serum.[6][7] It is a cost-effective alternative to SPE.[6]
Experimental Protocol
Materials:
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (for cleanup, optional)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas supply
Procedure for Silkworm Hemolymph:
-
Sample Preparation: To a microcentrifuge tube, add the hemolymph sample.
-
Extraction: Add a mixed organic solvent of ethyl acetate-acetonitrile. The use of acetonitrile aids in protein precipitation and can improve recovery.[6]
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Procedure for Human Serum:
-
Extraction: Extract the serum sample with ethyl acetate.[7]
-
Cleanup (Optional): Perform a cleanup step with n-hexane.[7]
-
Re-extraction: Re-extract the desired compounds with ethyl acetate.[7]
-
Separation: Proceed with separation on a suitable HPLC column.[7]
Workflow Diagram
Quantitative Data Summary
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (% RSD) |
| Albendazole | Silkworm Hemolymph | Not specified | 1.32 | 93.12 - 103.83 | < 8 |
| Albendazole Sulfoxide | Silkworm Hemolymph | Not specified | 16.67 | 66.51 - 108.51 | < 8 |
| Albendazole Sulfone | Silkworm Hemolymph | Not specified | 0.76 | 96.85 - 105.6 | < 8 |
| Albendazole Amino Sulfone | Silkworm Hemolymph | Not specified | 5.94 | 96.46 - 106.14 | < 8 |
| Albendazole Sulfoxide | Human Serum | Not specified | 10 | Accurate and Reproducible | Not specified |
| Albendazole Sulfone | Human Serum | Not specified | 2 | Accurate and Reproducible | Not specified |
| Albendazole Amino Sulfone | Human Serum | Not specified | 4 | Accurate and Reproducible | Not specified |
Data compiled from studies employing LLE for hemolymph and serum samples.[6][7]
Protein Precipitation for Plasma Samples
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.
Application
This method is used for the determination of albendazole and its metabolites in rat plasma.[8][9] It involves the addition of a precipitating agent to denature and remove proteins.
Experimental Protocol
Materials:
-
Perchloric acid (8.25%)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma into a microcentrifuge tube.
-
Precipitation: Add a specific volume of 8.25% perchloric acid to the plasma sample to precipitate the proteins.[8][9]
-
Vortexing: Vortex the mixture for a short duration to ensure complete precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Injection: Directly inject a portion of the supernatant into the HPLC system.
Workflow Diagram
Quantitative Data Summary
| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% RSD) |
| Albendazole | Rat Plasma | 0.005 - 5 | 0.005 | < 15 |
| Albendazole Sulfoxide | Rat Plasma | 0.05 - 80 | 0.05 | < 15 |
| Albendazole Sulfone | Rat Plasma | 0.05 - 80 | 0.05 | < 15 |
Data from a study utilizing protein precipitation for rat plasma analysis.[8]
Concluding Remarks
The choice of sample preparation technique for albendazole and its metabolite analysis depends on factors such as the biological matrix, the required sensitivity and selectivity, available equipment, and sample throughput. Solid-phase extraction generally provides the cleanest extracts and highest recovery, making it ideal for methods requiring low limits of detection. Liquid-liquid extraction offers a balance between cleanliness and cost-effectiveness. Protein precipitation is the simplest and fastest method, well-suited for high-throughput screening, although it may result in less clean extracts compared to SPE and LLE. The protocols and data presented here provide a solid foundation for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple assay for the simultaneous determination of human plasma albendazole and albendazole sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 7. A high performance liquid chromatography method for simultaneous determination of albendazole metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Albendazole Sulfone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of albendazole sulfone, a primary metabolite of the anthelmintic drug albendazole, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic used in the treatment of various parasitic worm infestations in both humans and animals.[1][2] Following oral administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive metabolite, albendazole sulfone.[1][3][4] Monitoring the levels of these metabolites is crucial for pharmacokinetic, and drug metabolism studies. This application note describes a robust and validated HPLC method for the determination of albendazole sulfone.
Metabolic Pathway
Albendazole undergoes sequential oxidation in the liver. The initial step is the conversion to albendazole sulfoxide, the primary active form, which is subsequently metabolized to the inactive albendazole sulfone.[1][3]
Caption: Metabolic conversion of Albendazole to its primary metabolites.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of albendazole sulfone.
Materials and Reagents
-
Albendazole Sulfone reference standard (≥98% purity)
-
Albendazole and Albendazole Sulfoxide reference standards (for specificity testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate or acetate buffer (e.g., 0.025 M)
-
Perchloric acid or other protein precipitation agents
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Filtration apparatus with 0.45 µm filters
Chromatographic Conditions
The following conditions have been demonstrated to be effective for the separation and quantification of albendazole sulfone.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Ammonium Phosphate/Acetate buffer (e.g., pH 5.0 - 6.9)[5][7][8] |
| Flow Rate | 1.0 - 1.2 mL/min[5][7] |
| Column Temperature | Ambient or controlled at 25°C[5] |
| Detection | UV at 290 - 295 nm[5][8] |
| Injection Volume | 20 µL |
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of albendazole sulfone reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from approximately 0.01 µg/mL to 2.0 µg/mL.[5][6]
Sample Preparation (Plasma/Serum)
A protein precipitation method is commonly used for sample preparation.[8]
-
Precipitation: To 500 µL of plasma/serum sample, add 50 µL of 8.25% perchloric acid.[8][9]
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
For cleaner samples, a Solid Phase Extraction (SPE) protocol can be employed.[7]
Caption: General workflow for the HPLC analysis of Albendazole Sulfone.
Method Validation and Data Presentation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2% (for n≥5) |
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of albendazole sulfone based on published methods.[5][6][8]
| Parameter | Typical Value/Range | Reference(s) |
| Retention Time (min) | 7.0 - 8.2 | [8][10] |
| Linearity Range (µg/mL) | 0.01 - 2.0 or 0.05 - 80 | [5][6][8] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Limit of Detection (LOD) | ~0.005 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/mL | [5][6][8] |
| Accuracy (% Recovery) | 81.66% | [5][6] |
| Precision (%RSD) | Intra-day: < 4%, Inter-day: < 15% | [5][6][8] |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of albendazole sulfone in biological samples. The method is sensitive, specific, and accurate, making it suitable for a wide range of research and drug development applications, including pharmacokinetic and metabolism studies. Adherence to the described protocols and proper method validation will ensure high-quality, reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Albendazole Sulfone in Dried Blood Spot Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations. After administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone. Monitoring the concentration of these metabolites is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and dose optimization, particularly in pediatric and remote populations where conventional venous sampling can be challenging.[1][2][3][4][5] Dried blood spot (DBS) sampling offers a minimally invasive alternative, simplifying sample collection, transportation, and storage.[1][2][3][4][5][6] This application note provides a detailed protocol for the quantification of albendazole sulfone in DBS samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][6]
Experimental Protocols
This section details the methodology for the quantification of albendazole sulfone in DBS samples, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Albendazole sulfone certified reference standard
-
Human whole blood (with EDTA as anticoagulant)
-
DBS cards (e.g., Whatman 903)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Dried Blood Spots
-
Spiking of Whole Blood: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of albendazole sulfone into human whole blood.
-
Spotting: Spot a small, fixed volume (e.g., 20 µL) of the spiked blood onto the DBS cards.
-
Drying: Allow the spots to dry completely at ambient temperature for at least 3 hours.
-
Storage: Once dried, the DBS cards can be stored in sealed bags with desiccant at room temperature or refrigerated until analysis.
Extraction Procedure
-
Punching: Punch out a fixed-diameter disc (e.g., 3 mm) from the center of the dried blood spot.
-
Extraction: Place the punched disc into a clean microcentrifuge tube. Add a specific volume of extraction solvent (e.g., methanol containing the internal standard).
-
Vortexing and Sonication: Vortex the tubes for a set period (e.g., 1 minute) and sonicate (e.g., 15 minutes) to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the samples to pellet any solid debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
A more rigorous cleanup can be achieved using solid-phase extraction (SPE).[6]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject a small volume of the extracted sample onto the analytical column. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[6][7]
-
Mass Spectrometric Detection: The eluent from the HPLC/UPLC system is introduced into the ESI source of the mass spectrometer operating in positive ionization mode. The analytes are detected using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of albendazole sulfone in DBS samples.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Albendazole Sulfone | DBS | 0.1 - 200[6] | ≥ 0.99[6] | 2[1][2] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.6[6] | < 15 | < 15 | 85-115 |
| Medium QC | 50[6] | < 15 | < 15 | 85-115 |
| High QC | 150[6] | < 15 | < 15 | 85-115 |
Note: The acceptable limits for precision are typically within ±15% (±20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ).[6]
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Albendazole Sulfone | DBS | While DBS can be limited by poor recovery, the extraction efficiency should be consistent across the concentration range.[1][2][3][5] |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 8 hours[6] | Room Temperature | Stable |
| Autosampler | 36 hours[6] | 4°C | Stable |
| Freeze-Thaw | 3 cycles[6] | -80°C to Room Temperature | Stable |
| Long-term | 90 days[6] | -80°C | Stable |
Visualizations
Caption: Experimental workflow for albendazole sulfone quantification in DBS.
Caption: Key parameters for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. | Sigma-Aldrich [sigmaaldrich.com]
- 4. journals.asm.org [journals.asm.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of Albendazole Sulfone-d3 in Therapeutic Drug Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. Following oral administration, albendazole is extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, and subsequently to the inactive metabolite, albendazole sulfone.[1][2] Therapeutic drug monitoring (TDM) of albendazole and its metabolites is crucial to ensure optimal efficacy and minimize potential toxicity, given the significant inter-individual variability in its pharmacokinetics. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of drugs and their metabolites in biological matrices. This document provides detailed application notes and protocols for the use of Albendazole sulfone-d3 as an internal standard in the therapeutic drug monitoring of albendazole and its metabolites.
Analyte and Internal Standard Information
This compound is the deuterium-labeled form of albendazole sulfone. Its structure and mass are slightly different from the endogenous metabolite due to the presence of three deuterium atoms, making it an ideal internal standard for mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard that is structurally and chemically similar to the analyte of interest helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results.
Metabolic Pathway of Albendazole
Albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, the main active metabolite. This is followed by further oxidation to the inactive albendazole sulfone.
Caption: Metabolic pathway of Albendazole.
Experimental Protocols
This section outlines a general protocol for the quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using LC-MS/MS with deuterated internal standards, including this compound.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common and effective method for extracting albendazole and its metabolites from plasma.
Materials:
-
Human plasma samples
-
Albendazole, Albendazole sulfoxide, and Albendazole sulfone analytical standards
-
Albendazole-d3, Albendazole sulfoxide-d5, and this compound internal standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or Milli-Q)
-
SPE cartridges (e.g., C18)
Procedure:
-
Spiking: To 100 µL of human plasma, add the internal standard mixture (including this compound) to a final concentration appropriate for the expected analyte levels.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometric Conditions: The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM). The specific MRM transitions for the analytes and their deuterated internal standards are critical for selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| Albendazole-d3 (IS) | 269.1 | 234.1 |
| Albendazole Sulfoxide | 282.1 | 240.0 |
| Albendazole Sulfoxide-d5 (IS) | 287.1 | 241.1 |
| Albendazole Sulfone | 298.1 | 159.3 |
| This compound (IS) | 301.1 | 159.3 (predicted) |
Note: The product ion for this compound is predicted based on the fragmentation of the non-deuterated analog. The deuterated methyl group is not expected to be part of the major fragment.
Data Presentation
The following tables summarize quantitative data from published methods for the analysis of albendazole and its metabolites.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Albendazole | 0.2 - 50 | 0.2 | [3] |
| Albendazole Sulfoxide | 3 - 600 | 3 | [3] |
| Albendazole | 0.25 - 200 | 0.25 | [4] |
| Albendazole Sulfoxide | 5 - 3500 | 5 | [4] |
| Albendazole Sulfone | 0.5 - 500 | 0.5 | [4] |
Table 2: Accuracy and Precision Data from a Validated Method
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Albendazole | 0.6 (LQC) | 4.5 | 5.8 | 102.3 | [3] |
| 40 (HQC) | 2.1 | 3.4 | 98.5 | [3] | |
| Albendazole Sulfoxide | 9 (LQC) | 3.8 | 4.9 | 101.7 | [3] |
| 480 (HQC) | 1.8 | 2.9 | 99.2 | [3] |
Table 3: Recovery Data from Sample Preparation
| Analyte | Recovery (%) | Internal Standard | Recovery (%) | Reference |
| Albendazole | 86.0 - 89.7 | Albendazole-d3 | 97.5 | [3] |
| Albendazole Sulfoxide | 87.3 - 89.1 | Albendazole Sulfoxide-d5 | 91.6 | [3] |
Experimental Workflow
The following diagram illustrates the overall workflow for the therapeutic drug monitoring of albendazole using this compound as an internal standard.
Caption: TDM workflow for Albendazole.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of albendazole offers a robust and reliable method for the accurate quantification of its inactive metabolite, albendazole sulfone. This, in conjunction with the measurement of the parent drug and the active sulfoxide metabolite using their respective deuterated internal standards, provides a comprehensive pharmacokinetic profile. The detailed protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating bioanalytical methods for albendazole TDM, ultimately contributing to improved patient care and optimized drug therapy.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous liquid chromatography-tandem mass spectrometric determination of albendazole sulfoxide and albendazole sulfone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Albendazole Sulfone-d3 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of albendazole sulfone-d3 as an internal standard in pharmacokinetic studies of albendazole in animals. Detailed protocols for sample analysis, data interpretation, and relevant biological pathways are outlined to facilitate accurate and reproducible research in drug development and veterinary medicine.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary and human medicine. Following oral administration, albendazole is extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, and subsequently to the inactive metabolite, albendazole sulfone.[1] Pharmacokinetic studies are crucial for determining the optimal dosing regimens and ensuring the efficacy and safety of albendazole. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2]
This compound, the deuterium-labeled analog of albendazole sulfone, is an ideal internal standard for the quantification of albendazole sulfone in biological matrices. Its chemical properties and fragmentation patterns in mass spectrometry are nearly identical to the unlabeled analyte, ensuring reliable quantification.
Metabolic Pathway of Albendazole
Albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, the main active metabolite. This is followed by further oxidation to the inactive albendazole sulfone.
Figure 1: Metabolic conversion of albendazole in animals.
Experimental Protocols
Animal Dosing and Sample Collection
A representative protocol for a pharmacokinetic study in an animal model, such as sheep, is described below. This can be adapted for other species like cattle or pigs.
Materials:
-
Albendazole oral suspension
-
Experimental animals (e.g., healthy adult sheep, fasted overnight)
-
Blood collection tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C) for plasma storage
Procedure:
-
Administer a single oral dose of albendazole (e.g., 10 mg/kg body weight) to the fasted animals.[3]
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-administration).
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma samples into labeled cryovials and store them at -20°C or lower until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
Materials:
-
Frozen animal plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure (using Protein Precipitation):
-
Thaw the plasma samples at room temperature.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma with a known amount of this compound internal standard solution (e.g., 10 µL of 1 µg/mL solution).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate albendazole sulfone from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Albendazole Sulfone: Precursor ion (Q1) m/z 298.1 -> Product ion (Q3) m/z 159.3[4]
-
This compound: Precursor ion (Q1) m/z 301.1 -> Product ion (Q3) m/z 162.3 (predicted)
-
Note: The exact MRM transitions for this compound should be optimized by direct infusion of the standard into the mass spectrometer.
Experimental Workflow
The overall workflow for a typical pharmacokinetic study using this compound is depicted below.
References
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Albendazole and its Metabolites in Plasma
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic infections in both humans and animals. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), and subsequently to the inactive albendazole sulfone (ABZSO2).[1] Accurate quantification of albendazole and its primary metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and concentration of these analytes from complex biological matrices like plasma, offering high recovery and reproducibility.[2][3][4][5] This application note provides a detailed protocol for the solid-phase extraction of albendazole, albendazole sulfoxide, and albendazole sulfone from plasma, followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details a generalized solid-phase extraction protocol compiled from validated methods for the determination of albendazole and its metabolites in plasma.[1][2][6]
Materials:
-
SPE Cartridges: Oasis HLB 3 cc, 60 mg (Waters Corporation) or Phenomenex Strata™-X (30 mg/mL)[1][2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol:
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the plasma samples to pellet any particulate matter.
-
For a 1 mL plasma sample, it can be used directly. For smaller volumes, such as 100 µL, addition of a buffer solution like 2 mM ammonium acetate may be required.[2]
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.[1][2]
-
Sample Loading: Load the pre-treated plasma sample (e.g., 1 mL) onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge to remove interfering substances. A common wash step involves passing 3 mL of water or 1 mL of 10% (v/v) methanol in water through the cartridge.[1][2]
-
Drying: Dry the cartridge under a stream of air or nitrogen for approximately 5 minutes to remove any residual wash solvent.[1]
-
Elution: Elute the retained analytes by passing 2 mL of methanol through the cartridge.[1]
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 250 µL) of the mobile phase used for the subsequent chromatographic analysis.[1]
-
Vortex the reconstituted sample to ensure complete dissolution of the analytes.
-
Transfer the sample to an autosampler vial for injection into the HPLC or LC-MS/MS system.
-
Data Presentation
The following tables summarize the quantitative data from validated methods for the analysis of albendazole and its metabolites in plasma using solid-phase extraction.
Table 1: SPE Method Performance for Albendazole and its Metabolites
| Analyte | SPE Sorbent | Recovery (%) | Linearity Range | LLOQ | Reference |
| Albendazole | Oasis HLB | 82.8 - 112.7 | 0.025 - 2.0 µg/mL | 0.025 µg/mL | [1] |
| Albendazole Sulfoxide | Oasis HLB | 85.3 - 117.7 | 0.025 - 2.0 µg/mL | 0.025 µg/mL | [1] |
| Albendazole Sulfone | Oasis HLB | 93.3 - 114.1 | 0.025 - 2.0 µg/mL | 0.025 µg/mL | [1] |
| Albendazole | Phenomenex Strata™-X | 86.03 - 89.66 | 0.200 - 50.0 ng/mL | 0.200 ng/mL | [2][3] |
| Albendazole Sulfoxide | Phenomenex Strata™-X | 86.03 - 89.66 | 3.00 - 600 ng/mL | 3.00 ng/mL | [2][3] |
| Albendazole | C18 | Not Reported | 20 - 600 ng/mL | 20 ng/mL | [6] |
| Albendazole Sulfoxide | C18 | Not Reported | 20 - 1000 ng/mL | 20 ng/mL | [6] |
| Albendazole Sulfone | C18 | Not Reported | 20 - 300 ng/mL | 20 ng/mL | [6] |
Table 2: Precision and Accuracy Data for a Validated SPE-HPLC Method
| Analyte | QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Reference |
| Albendazole | LLOQ | 14.5 | 13.2 | 82.8 - 105.9 | 91.5 | [1] |
| Low | 8.9 | 7.6 | 98.0 - 112.7 | 107.5 | [1] | |
| Medium | 1.2 | 2.5 | 98.1 - 100.5 | 99.0 | [1] | |
| High | 3.4 | 4.1 | 99.4 - 104.1 | 101.1 | [1] | |
| Albendazole Sulfoxide | LLOQ | 15.1 | 12.8 | 85.3 - 117.7 | 100.0 | [1] |
| Low | 9.2 | 8.1 | 96.2 - 111.0 | 106.1 | [1] | |
| Medium | 0.8 | 1.9 | 95.3 - 103.7 | 100.7 | [1] | |
| High | 2.1 | 3.5 | 98.7 - 101.9 | 100.4 | [1] | |
| Albendazole Sulfone | LLOQ | 10.7 | 9.5 | 94.8 - 114.1 | 107.4 | [1] |
| Low | 6.4 | 5.3 | 93.3 - 104.6 | 98.1 | [1] | |
| Medium | 0.4 | 1.7 | 94.3 - 102.9 | 99.5 | [1] | |
| High | 1.5 | 2.8 | 97.6 - 100.3 | 99.4 | [1] |
Visualizations
The following diagrams illustrate the metabolic pathway of albendazole and the experimental workflow for its extraction from plasma.
Caption: Metabolic pathway of Albendazole.
Caption: Solid-Phase Extraction Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple assay for the simultaneous determination of human plasma albendazole and albendazole sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 6. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isocratic HPLC Method for the Analysis of Albendazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in human and veterinary medicine for the treatment of various parasitic worm infestations. Accurate and reliable quantification of Albendazole in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. This application note details a simple, precise, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Albendazole. The method is suitable for routine quality control analysis.
Principle
The method employs isocratic elution on a C18 reversed-phase column. The separation is based on the partitioning of Albendazole between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a well-resolved peak for Albendazole with a reasonable retention time. Detection is performed using a UV detector at a wavelength where Albendazole exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Vacuum filtration assembly for mobile phase preparation.
-
-
Chemicals and Reagents:
-
Albendazole Reference Standard (USP or equivalent).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium dihydrogen phosphate or Sodium dihydrogen orthophosphate (AR Grade).
-
Orthophosphoric acid (AR Grade).
-
Triethylamine (AR Grade).
-
Water (HPLC Grade or Milli-Q).
-
-
Chromatographic Column:
-
A C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) is commonly used.[1] Other equivalent L1 packing columns can be substituted.
-
Detailed Methodology: Representative Protocol
This protocol is a synthesized example based on common parameters found in validated methods.[1][2]
2.1. Mobile Phase Preparation (Methanol:Phosphate Buffer)
-
Buffer Preparation (pH 3.5): Weigh 6.8 mg of Sodium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.[1] Adjust the pH to 3.5 using orthophosphoric acid.[1]
-
Mobile Phase Mixture: Mix the prepared buffer and HPLC grade Methanol in a ratio of 25:75 (v/v).[1]
-
Degassing: Degas the mobile phase for 5-10 minutes using an ultrasonic water bath or vacuum filtration through a 0.45 µm membrane filter.[1][3]
2.2. Standard Solution Preparation
-
Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh and transfer 40 mg of Albendazole working standard into a 100 mL volumetric flask.[1] Add a suitable diluent (mobile phase is recommended), sonicate for 10 minutes to dissolve, and make up to the final volume with the diluent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 40-200 µg/mL).[1]
2.3. Sample Preparation (from 400 mg Tablets)
-
Weighing and Powdering: Weigh and powder 20 tablets to determine the average weight.[2]
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 100 mg of Albendazole and transfer it to a 100 mL volumetric flask.[2]
-
Dissolution: Add approximately 50 mL of a suitable solvent (glacial acetic acid is effective for initial dissolution, followed by dilution with mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[2]
-
Final Dilution and Filtration: Make up the volume with the mobile phase. Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients.[2]
-
Working Sample Solution: Further dilute the filtered solution with the mobile phase to bring the concentration into the calibrated range of the assay.
2.4. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution six times and evaluate the following:
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of replicate injections should be ≤2%.[1]
-
Tailing Factor: The tailing factor for the Albendazole peak should be ≤2.0.
-
Theoretical Plates: The number of theoretical plates should be >2000.
Data Presentation
Table 1: Comparison of Isocratic HPLC Chromatographic Conditions for Albendazole Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3[2] | Method 4[4] |
| Column | Inertsil ODS-3V C18 (150x4.6 mm, 5µm) | Nucleosil C18 (250x4.6 mm, 5µm) | RP C-18 (250x4.6 mm, 5µm) | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm) |
| Mobile Phase | Methanol : Sodium Phosphate Buffer | Acetonitrile : KH2PO4 Buffer | Acetonitrile : Water (with 0.4% TEA) | Acetonitrile : Phosphate Buffer |
| Ratio (v/v) | 75 : 25 | 40 : 60 | 46 : 54 | 36 : 64 |
| Buffer pH | 3.5 | 3.5 | 3.6 | 2.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection λ | 245 nm | 235 nm | 254 nm | 265 nm |
| Temperature | Ambient | Not Specified | 30°C | Not Specified |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result | Reference |
| Linearity Range | 40 - 200 µg/mL | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Retention Time (min) | ~1.97 minutes | [1] |
| Accuracy (% Recovery) | 98.67 - 100.84 % | [1] |
| Precision (% RSD) | < 2.0 % | [1][3] |
| Limit of Detection (LOD) | 0.073 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.091 µg/mL | [3] |
Visualization
Caption: Workflow for Albendazole quantification by HPLC.
The described isocratic RP-HPLC method is simple, accurate, precise, and specific for the determination of Albendazole in pharmaceutical formulations.[2] The short retention time allows for a rapid analysis, making the method highly suitable for routine quality control testing in the pharmaceutical industry. The validation data demonstrates that the method is reliable and meets the criteria set by ICH guidelines.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Albendazole Metabolite Recovery from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of albendazole and its primary metabolites—albendazole sulfoxide (ABZ-SO) and albendazole sulfone (ABZ-SO2)—from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting albendazole metabolites from plasma?
A1: The three most prevalent techniques for extracting albendazole and its metabolites from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][2][3][4][5] The choice of method often depends on the desired level of sample cleanup, sensitivity, and the analytical technique to be used downstream (e.g., HPLC-UV, LC-MS/MS).[1][3]
Q2: Which extraction method generally provides the highest recovery rates for albendazole metabolites?
A2: While recovery can be method- and analyte-dependent, Solid-Phase Extraction (SPE) often yields high and consistent recovery rates for albendazole and its metabolites, typically ranging from 86% to over 100%.[3][6][7] Liquid-Liquid Extraction (LLE) also provides good recoveries, often in the range of 62% to over 90%.[3][8][9] Protein precipitation is a simpler and faster method, but it may result in lower and more variable recoveries and less clean extracts, which can lead to matrix effects.[3][10]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the sample matrix (plasma).[10][11] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of your target analytes.[10][11] Thorough sample cleanup, for example through SPE or LLE, is crucial to minimize matrix effects.[3][11]
Q4: Can I use the same extraction method for both albendazole and its metabolites?
A4: Yes, it is common to use a single extraction method to simultaneously quantify albendazole and its metabolites.[1][3][12][13] However, optimization of the extraction conditions (e.g., pH, solvent polarity) may be necessary to ensure efficient recovery of all analytes, as their physicochemical properties can differ.
Troubleshooting Guide
Low Analyte Recovery
Problem: I am experiencing low recovery of albendazole metabolites from my plasma samples.
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Suboptimal Extraction Solvent (LLE) | Experiment with different organic solvents or solvent mixtures. Ethyl acetate and dichloromethane are commonly used for LLE of albendazole metabolites.[2][14][15] A mixture of chloroform and isopropanol has also been reported.[16][17] | The polarity of the extraction solvent needs to be well-matched with the polarity of the target analytes to ensure efficient partitioning from the aqueous plasma matrix. |
| Inefficient Elution from SPE Cartridge | Optimize the elution solvent. For C18 SPE cartridges, a high percentage of methanol (e.g., 90%) is often effective.[12] The mobile phase used for chromatographic separation can also be an effective elution solvent.[3] | The elution solvent must be strong enough to disrupt the interactions between the analytes and the sorbent material of the SPE cartridge. |
| Incorrect pH during Extraction | Adjust the pH of the plasma sample before extraction. For LLE, acidifying the plasma can improve the extraction of certain compounds.[16][17] For SPE, the pH can influence the retention of analytes on the sorbent. | The charge state of albendazole and its metabolites is pH-dependent, which affects their solubility in different solvents and their interaction with SPE sorbents. |
| Incomplete Protein Precipitation | If using protein precipitation, ensure the ratio of precipitating agent (e.g., acetonitrile, perchloric acid) to plasma is optimal.[4][18] Centrifugation speed and time should also be adequate to pellet all precipitated proteins.[4] | Incomplete protein precipitation can lead to the analytes being trapped in the protein pellet, resulting in lower recovery. |
| Analyte Binding to Plasma Proteins | Albendazole sulfoxide is known to be approximately 70% bound to plasma proteins.[3] Disruption of this binding is crucial for efficient extraction. Using organic solvents like acetonitrile or acidifying the sample can help release the bound drug.[3][19] | If the analyte remains bound to proteins, it will not be efficiently extracted into the organic phase (LLE) or retained on the SPE sorbent. |
Poor Chromatographic Peak Shape
Problem: The chromatographic peaks for my albendazole metabolites are broad, tailing, or splitting.
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Matrix Effects | Improve sample cleanup to remove interfering endogenous components. SPE is generally more effective at removing matrix components than protein precipitation.[3] | Co-eluting matrix components can interfere with the chromatography, leading to poor peak shapes.[10] |
| Inappropriate Reconstitution Solvent | The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase of your chromatographic method. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase.[12] | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and poor retention. |
| Suboptimal Mobile Phase pH | Adjust the pH of the aqueous component of your mobile phase. For reversed-phase chromatography of albendazole and its metabolites, a slightly acidic pH (e.g., pH 5.0 or adjusted with acetic acid) is often used.[3][8] | The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention and peak shape on a reversed-phase column. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a generalized procedure based on common practices for albendazole metabolite extraction.[1][3][12]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/mL) by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading:
-
Take 100 µL of human plasma.[3]
-
Add an internal standard.
-
Vortex the sample.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 10% (v/v) methanol in water to remove polar interferences.[3]
-
Elution: Elute the analytes with 1 mL of the mobile phase (e.g., acetonitrile:2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)).[3]
-
Sample Analysis: The eluate can be directly injected into the LC-MS/MS system.[3]
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a generalized procedure based on common practices for albendazole metabolite extraction.[2][8]
-
Sample Preparation:
-
Take 800 µL of plasma in a glass tube.[8]
-
Add an internal standard and vortex.
-
-
Extraction:
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 55°C.[8]
-
-
Reconstitution:
Protein Precipitation Protocol
This protocol is a generalized procedure based on common practices for albendazole metabolite extraction.[4][18]
-
Sample Preparation: Take 200 µL of plasma in a microcentrifuge tube.[4]
-
Precipitation:
-
Add 45 µL of 8.25% perchloric acid.[4]
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the precipitated proteins.[4]
-
Sample Analysis: Collect the clear supernatant and inject it into the HPLC system.[4]
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Different Extraction Methods
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Solid-Phase Extraction | Albendazole | 86.03 - 89.66 | [3][6] |
| Albendazole Sulfoxide | 88.25 | [3] | |
| Albendazole | 101.6 | [7] | |
| Albendazole Sulfoxide | 100.0 | [7] | |
| Albendazole Sulfone | 100.0 | [7] | |
| Liquid-Liquid Extraction | Albendazole Sulfoxide | 81.39 | [2][8] |
| Albendazole Sulfone | 81.66 | [2][8] | |
| Albendazole Sulfoxide | >90 | [9] | |
| Albendazole Sulfone | >90 | [9] | |
| Protein Precipitation | Albendazole | Inconsistent at LLOQ | [3] |
| Albendazole Sulfoxide | Inconsistent at LLOQ | [3] |
Visualizations
Caption: Workflow of Albendazole Metabolism and Plasma Analysis.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high performance liquid chromatography method for simultaneous determination of albendazole metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of albendazole metabolites, praziquantel and its metabolite in plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Ion Suppression for Albendazole and its Metabolites in LC-MS/MS Analysis
Welcome to the technical support center for the analysis of albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for albendazole analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analytes (albendazole and its metabolites) is reduced by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2][3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analytes.[4] Biological samples like plasma, blood, and tissue contain numerous endogenous components such as salts, proteins, and phospholipids that can cause ion suppression.[2][5]
Q2: What are the common causes of ion suppression in the analysis of albendazole and its metabolites?
A2: The primary causes of ion suppression in bioanalytical methods for albendazole and its metabolites include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors to ion suppression.[5]
-
Sample preparation method: Inefficient sample cleanup can lead to the co-elution of interfering substances with the analytes. For example, simple protein precipitation may not adequately remove all interfering components.[5]
-
Chromatographic conditions: Poor chromatographic separation can result in the co-elution of matrix components with albendazole, albendazole sulfoxide, or albendazole sulfone.
-
Mobile phase additives: Certain additives in the mobile phase can sometimes contribute to ion suppression.
Q3: How can I determine if ion suppression is affecting my results?
A3: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of the analytes indicates the presence of ion suppression.[5] Another approach is to compare the analyte response in a pure solution to the response in a sample matrix where the analyte has been spiked after extraction (post-extraction spike). A lower response in the matrix sample suggests ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression issues during the analysis of albendazole and its metabolites.
Problem: Low or inconsistent signal intensity for albendazole and/or its metabolites.
Step 1: Evaluate Sample Preparation
Inadequate removal of matrix components is a frequent cause of ion suppression. Consider the following sample preparation techniques:
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing interfering substances like phospholipids.[5] If you are using PPT and experiencing issues, consider alternative or additional cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analytes into an organic solvent, leaving many matrix components behind in the aqueous phase. An effective alternative is solid-supported liquid-liquid extraction (SLE), which avoids emulsion formation.[5]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[5][6]
The following diagram illustrates a typical sample preparation and analysis workflow.
Step 2: Optimize Chromatographic Separation
If sample preparation is adequate, focus on improving the chromatographic separation to resolve the analytes from any remaining matrix interferences.
-
Column Chemistry: Utilize a column that provides good retention and peak shape for albendazole and its metabolites, such as a C18 column.[6][7][8][9]
-
Mobile Phase Gradient: A well-optimized gradient elution can effectively separate the analytes from early-eluting and late-eluting matrix components. A gradient method using 0.05% formic acid in water and methanol has been shown to be effective.[7][10]
-
Flow Rate: Lower flow rates can sometimes improve separation and reduce ion suppression. A flow rate of 0.2 mL/min has been used successfully.[7][8]
Step 3: Utilize an Internal Standard
Using a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for ion suppression.[2] A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio. Deuterated analogs of albendazole and albendazole sulfoxide have been successfully used.[6]
The following decision tree can help guide your troubleshooting process.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies for albendazole and its metabolites. Lower matrix effect values (closer to 100%) indicate less ion suppression.
Table 1: Recovery of Albendazole and its Metabolites
| Analyte | Matrix | Sample Preparation | Recovery (%) | Reference |
| Albendazole | Human Plasma | SPE | 86.03 - 89.66 | [6] |
| Albendazole Sulfoxide | Human Plasma | SPE | 86.03 - 89.66 | [6] |
| Albendazole | Silkworm Hemolymph | LLE | 93.12 - 103.83 | [8] |
| Albendazole Sulfoxide | Silkworm Hemolymph | LLE | 66.51 - 108.51 | [8] |
| Albendazole Sulfone | Silkworm Hemolymph | LLE | 96.85 - 105.6 | [8] |
| Albendazole | Human Plasma | SPE | ~81.2 | [7] |
| Albendazole Sulfoxide | Human Plasma | SPE | ~81.2 | [7] |
| Albendazole Sulfone | Human Plasma | SPE | ~81.2 | [7] |
| Albendazole | Dried Blood Spots | SPE | ~62.5 | [7] |
| Albendazole Sulfoxide | Dried Blood Spots | SPE | ~62.5 | [7] |
| Albendazole Sulfone | Dried Blood Spots | SPE | ~62.5 | [7] |
Table 2: Matrix Effect for Albendazole and its Metabolites
| Analyte | Matrix | IS-Normalized Matrix Factor | Matrix Effect (%) | Reference |
| Albendazole | Human Plasma | 0.985 - 1.042 | Minimal | [6] |
| Albendazole Sulfoxide | Human Plasma | 0.985 - 1.042 | Minimal | [6] |
| Albendazole | Human Plasma | - | 87 - 105 | [7] |
| Albendazole Sulfoxide | Human Plasma | - | 87 - 105 | [7] |
| Albendazole Sulfone | Human Plasma | - | 87 - 105 | [7] |
| Albendazole | Dried Blood Spots | - | 87 - 105 | [7] |
| Albendazole Sulfoxide | Dried Blood Spots | - | 87 - 105 | [7] |
| Albendazole Sulfone | Dried Blood Spots | - | 87 - 105 | [7] |
| Albendazole | Human/Ovine Plasma | Minimal | Minimal | [11] |
| Albendazole Sulfoxide | Human/Ovine Plasma | Minimal | Minimal | [11] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma[6]
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution.
-
Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg/mL) cartridge sequentially with 1.0 mL of methanol and 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.
-
Elution: Elute the analytes and internal standard with 1 mL of the mobile phase (acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)).
-
Analysis: Inject the eluate into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Silkworm Hemolymph[8]
-
Sample Preparation: Take a specific volume of silkworm hemolymph.
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporation: Evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the UFLC-MS/MS system.
LC-MS/MS Conditions
-
Column: A reverse-phase C18 column, such as Hypurity C18 or Acquity UPLC® BEH C18, is commonly used.[6][7][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate is typical.[6][7][8][9] For example, 0.05% formic acid in water (A) and 0.05% formic acid in methanol (B).[7][10]
-
Ionization: Positive electrospray ionization (ESI+) is generally used for the detection of albendazole and its metabolites.[7][8]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.[8]
The following diagram shows the metabolic pathway of albendazole.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 9. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Albendazole Sulfone-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of albendazole sulfone-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is the deuterium-labeled form of albendazole sulfone, a major metabolite of the anthelmintic drug albendazole.[1] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of albendazole and its metabolites in biological samples.[2][3] The stability of an internal standard is critical for the accuracy and reliability of these methods. Any degradation of this compound during sample collection, processing, or storage can lead to inaccurate quantification of the target analyte.
Q2: What are the typical biological matrices in which the stability of this compound is assessed?
A2: The stability of albendazole and its metabolites, including the sulfone, is typically evaluated in matrices such as plasma, blood, and tissue homogenates.[4][5][6] The choice of matrix depends on the specific pharmacokinetic or bioequivalence study being conducted.
Q3: What are the key stability parameters that need to be evaluated for this compound in biological matrices?
A3: According to regulatory guidelines and best practices in bioanalysis, the following stability assessments are crucial:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[5]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the sample handling and processing time.[5]
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.[3][5]
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) before analysis.[5]
Troubleshooting Guides
Issue 1: Inconsistent or poor recovery of this compound during sample extraction.
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Method | Review and optimize the extraction procedure. For albendazole and its metabolites, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used.[2][7] Ensure the chosen solvent and pH conditions are appropriate for albendazole sulfone. |
| Matrix Effects | The presence of other components in the biological matrix can interfere with the extraction and ionization of the analyte.[3][8] Consider different sample cleanup strategies or the use of a different ionization source. |
| Adsorption to Labware | Albendazole and its metabolites may adsorb to certain types of plastic or glass. Use low-adsorption tubes and pipette tips. |
Issue 2: Apparent degradation of this compound in stored samples.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Ensure samples are stored at the validated temperature. For long-term stability, storage at -80°C is often recommended.[3][5] |
| Repeated Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.[5] |
| Exposure to Light | While albendazole has shown stability under strong light irradiation in solid form, exposure of solutions to light should be minimized as a general precaution.[9][10] |
| pH Instability | The pH of the biological matrix can influence the stability of the analyte. Ensure the pH of the sample is maintained within a stable range. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike a known concentration of this compound into the biological matrix (e.g., plasma).
-
Divide the spiked sample into at least three aliquots.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).[5]
-
After the final thaw, process the samples and analyze them by a validated LC-MS/MS method.
-
Compare the concentration of this compound in the tested samples to that of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[5]
Protocol 2: Long-Term Stability Assessment
-
Spike a known concentration of this compound into the biological matrix.
-
Aliquot the spiked sample and store at the intended long-term storage temperature (e.g., -80°C).[3][5]
-
At specified time points (e.g., 1, 3, 6 months), retrieve a set of samples.
-
Thaw the samples, process, and analyze using a validated LC-MS/MS method.
-
Compare the measured concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal concentration.[3]
Quantitative Data Summary
The stability of albendazole sulfone is often evaluated alongside albendazole and its primary active metabolite, albendazole sulfoxide. While specific data for the deuterated form is not always published separately, the stability of the non-deuterated analog is a strong indicator.
Table 1: Summary of Stability Data for Albendazole and its Metabolites in Human Plasma and Blood
| Stability Test | Matrix | Storage Condition | Duration | Analyte(s) | Stability Outcome (% Accuracy vs. Nominal) | Reference |
| Freeze-Thaw | Plasma, Blood | 3 cycles | N/A | Albendazole, Albendazole Sulfoxide, Albendazole Sulfone | Acceptable accuracy (within ±11%) | [3][5] |
| Short-Term | Plasma, Blood | Room Temperature | 4 hours | Albendazole, Albendazole Sulfoxide, Albendazole Sulfone | 92.1% to 106% | [5] |
| Long-Term | Plasma, Blood | -80°C | 2 months | Albendazole, Albendazole Sulfoxide, Albendazole Sulfone | 87.0% to 110% | [3][5] |
| Post-Preparative | Plasma, Blood | 4°C | 72 hours | Albendazole, Albendazole Sulfoxide, Albendazole Sulfone | 93.4% to 110% | [5] |
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Importance of this compound stability in bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 8. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
Potential issues with using deuterated internal standards in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using deuterated internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards considered the gold standard for LC-MS/MS bioanalysis?
Deuterated internal standards are considered ideal because they are structurally and chemically very similar to the analyte of interest.[1][2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to accurately correct for variability in the analytical process, including matrix effects and ion suppression or enhancement.[2][3][4][5]
Q2: What are the most common problems encountered when using deuterated internal standards?
The most frequently reported issues include:
-
Chromatographic shifts: The deuterated standard may have a slightly different retention time than the analyte.[6][7][8]
-
Differential matrix effects: Due to chromatographic shifts, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[9][10][11]
-
Isotopic exchange (H/D exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample or solvent.[12][13][14]
-
In-source transformation or fragmentation: The stability of the deuterated standard in the mass spectrometer's ion source can be a concern.
-
Purity of the internal standard: The presence of unlabeled analyte in the deuterated standard can lead to inaccurate quantification.
Q3: Can the position of deuterium labeling affect the internal standard's performance?
Yes, the position of the deuterium atoms is critical. Labeling should be at a site that is not susceptible to metabolic or chemical exchange.[12] The location and number of deuterium atoms can also influence the chromatographic retention time.[15][12]
Q4: Are there alternatives to deuterated internal standards that might perform better?
Stable isotopes such as ¹³C, ¹⁵N, and ¹⁸O are often considered superior to deuterium.[12][16] These heavier isotopes cause a negligible chromatographic shift, leading to better co-elution with the analyte and more effective compensation for matrix effects.[17] However, their synthesis is typically more complex and expensive.[12][13][14][18]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Differential matrix effects due to a chromatographic shift between the analyte and the deuterated internal standard.
Troubleshooting Steps:
-
Verify Co-elution:
-
Evaluate Matrix Effects:
-
Perform a post-extraction addition experiment.
-
Compare the analyte/internal standard peak area ratio in a neat solution versus a matrix-based sample. A significant difference indicates a differential matrix effect.
-
-
Optimize Chromatography:
-
Consider a Different Internal Standard:
-
If chromatographic optimization is unsuccessful, consider using a ¹³C-labeled internal standard if available, as they exhibit minimal to no chromatographic shift.[17]
-
Issue 2: The measured concentration of the internal standard is inconsistent across a run.
Possible Cause: Isotopic exchange (Hydrogen-Deuterium exchange).
Troubleshooting Steps:
-
Assess Label Stability:
-
Incubate the deuterated internal standard in the sample matrix or mobile phase under various conditions (e.g., different pH, temperature) and monitor for any change in its mass spectrum over time.
-
Look for the appearance of peaks corresponding to the loss of deuterium atoms (M-1, M-2, etc.).
-
-
Modify Sample/Solvent Conditions:
-
Select a More Stable Labeled Position:
-
If possible, choose a deuterated standard where the labels are on a chemically stable part of the molecule, such as an aromatic ring or a carbon with no adjacent electron-withdrawing groups.
-
Quantitative Data Summary
Table 1: Impact of Deuteration on Chromatographic Retention Time
| Analyte | Internal Standard | Number of Deuterium Atoms | Retention Time Shift (Analyte - IS) | Reference |
| Testosterone | D2-Testosterone | 2 | Minimal | [1] |
| Testosterone | D5-Testosterone | 5 | Significant | [1] |
| Amphetamine | ²H-Amphetamine | Variable | Noticeable Separation | |
| Methamphetamine | ²H-Methamphetamine | Variable | Noticeable Separation | [17] |
| Fluconazole | Fluconazole-d4 | 4 | Noticeable Separation | |
| Homoserine lactone | Homoserine lactone-d3 | 3 | Noticeable Separation | [15] |
Note: The magnitude and direction of the shift can depend on the chromatographic conditions.
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are affected differently by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate the Internal Standard Normalized Matrix Effect (IS-Normalized ME):
-
IS-Normalized ME (%) = ((Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)) * 100
-
-
Interpretation:
-
An IS-Normalized ME value significantly different from 100% indicates a differential matrix effect, suggesting the internal standard is not adequately compensating for matrix-induced signal changes.
-
Visualizations
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Caption: Effect of co-elution vs. chromatographic shift on quantitation accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. longdom.org [longdom.org]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. scispace.com [scispace.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. waters.com [waters.com]
- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 17. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. doaj.org [doaj.org]
Addressing poor peak shape in albendazole chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape in albendazole chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in albendazole HPLC analysis?
A1: Poor peak shape in albendazole chromatography can manifest as peak tailing, fronting, splitting, or the appearance of ghost peaks. The most common causes include:
-
Inappropriate mobile phase composition or pH: The pH of the mobile phase is crucial for controlling the ionization of albendazole, which has different pKa values. An incorrect pH can lead to peak tailing or fronting.[1][2]
-
Column degradation or contamination: Accumulation of contaminants on the column frit or stationary phase can cause peak distortion, including splitting and tailing.[3] Column voids can also lead to split peaks.[4]
-
Incompatible sample solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, particularly peak fronting or splitting.[3]
-
Column overloading: Injecting too much sample can saturate the column, resulting in broad and tailing peaks.
-
System issues: Leaks in the HPLC system, dead volume in tubing or fittings, and temperature fluctuations can all contribute to poor peak shape.[4][5][6]
-
Contamination: Ghost peaks can arise from impurities in the mobile phase, carryover from previous injections, or sample degradation.[6][7][8]
Q2: What is the ideal mobile phase composition for good albendazole peak shape?
A2: Several mobile phase compositions have been reported to provide good peak shape for albendazole. The optimal choice depends on the specific column and analytical requirements. Commonly used mobile phases include mixtures of an organic solvent (acetonitrile or methanol) and an acidic buffer.
| Organic Solvent | Aqueous Phase / Buffer | Ratio (v/v) | pH | Reference |
| Acetonitrile | 10 mM Potassium Dihydrogen Phosphate | 40:60 | 3.5 | [9] |
| Acetonitrile | 0.1% Orthophosphoric Acid in water | 60:40 | - | [10] |
| Acetonitrile | Water (containing 0.4% triethylamine) | 46:54 | 3.6 | [11] |
| Methanol | pH 3.5 Sodium Phosphate Buffer | 75:25 | 3.5 | [12] |
| Acetonitrile:Methanol | Phosphate Buffer (20mM) | 20:25:55 | 6.9 | [13] |
Q3: Which type of HPLC column is best suited for albendazole analysis?
A3: C18 columns are the most commonly used stationary phase for albendazole analysis due to their hydrophobicity, which provides good retention and separation.[1][14] The specific choice of C18 column can influence peak shape and resolution.
| Column Type | Dimensions | Particle Size | Reference |
| Nucleosil C18 | 250 x 4.6 mm | 5 µm | [2][9] |
| Zorbax Eclipse Plus C18 | 50 x 2.1 mm | 1.8 µm | [1] |
| Inertsil ODS C18 | 150 x 4.6 mm | 5 µm | [15] |
| ODS Nucleodur C18 | 250 mm × 4.6 mm | 5µm | [10][16] |
| ACQUITY UPLC® BEH C18 | 2.1 mm × 100 mm | 1.7 µm | [14] |
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak is asymmetrical with a "tail" extending to the right.
Possible Causes & Solutions:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms in albendazole, causing tailing.
-
Column Overload: Injecting too much albendazole can lead to tailing.
-
Solution: Reduce the injection volume or the concentration of the sample solution.
-
-
Column Contamination/Degradation: Buildup of strongly retained compounds on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical with the front sloping more than the back.
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak fronting.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.[5] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: Operating the column outside its recommended pH and temperature limits can cause the stationary phase to collapse, leading to peak fronting.[17]
-
Solution: Ensure the mobile phase pH and column temperature are within the manufacturer's specifications for the column in use.
-
Issue 3: Split Peaks
Symptom: A single analyte peak appears as two or more peaks.
Possible Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[18][19]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[4]
-
Solution: This usually indicates the end of the column's life, and the column should be replaced.[4]
-
-
Sample Injection Issues: Incomplete filling of the sample loop or issues with the injector can lead to split peaks.
-
Solution: Ensure the injection volume is appropriate for the loop size and that the injector is functioning correctly.
-
Issue 4: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during gradient runs.[6][8]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.[6] Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks.[7]
-
Solution: Implement a robust needle wash protocol in the autosampler.[7] Run a blank injection with a strong solvent after analyzing highly concentrated samples.
-
-
Sample Degradation: Albendazole may degrade in the sample vial, leading to the appearance of extra peaks.
-
Solution: Use an autosampler with a cooling function to maintain sample stability.[7] Analyze samples as soon as possible after preparation.
-
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in the reverse direction (if permitted by the manufacturer). A typical sequence for a C18 column is:
-
Mobile phase without buffer (e.g., acetonitrile/water mixture) for 20 column volumes.
-
100% Water (HPLC grade) for 20 column volumes.
-
100% Isopropanol for 20 column volumes.
-
100% Methylene Chloride (if compatible with the system) for 20 column volumes.
-
100% Isopropanol for 20 column volumes.
-
Mobile phase without buffer for 20 column volumes.
-
-
Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Investigating Sample Solvent Effects
-
Prepare two solutions of your albendazole standard at the same concentration.
-
Solution A: Dissolve the standard in your current sample solvent.
-
Solution B: Dissolve the standard in the initial mobile phase composition.
-
-
Inject Solution B and observe the peak shape. If the peak shape improves significantly (e.g., fronting is eliminated), the original sample solvent is too strong.
-
If the peak shape is still poor with Solution B, inject a smaller volume (e.g., reduce from 10 µL to 2 µL) of Solution A. A significant improvement suggests that the issue is related to the volume of strong solvent being introduced.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Logical workflow for method development focusing on peak shape.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. researchgate.net [researchgate.net]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. realab.ua [realab.ua]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. mastelf.com [mastelf.com]
- 7. hplc.eu [hplc.eu]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. asianpubs.org [asianpubs.org]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 14. Simultaneous Determination of Albendazole and Its Three Metabolites in Pig and Poultry Muscle by Ultrahigh-Performance Liquid Chromatography-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lctsbible.com [lctsbible.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Albendazole: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of albendazole and its active metabolite, albendazole sulfoxide, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides an objective comparison of bioanalytical methods for albendazole using a deuterated internal standard versus those employing a non-deuterated (structural analog) internal standard, supported by experimental data from published studies.
The use of a stable isotope-labeled (deuterated) internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation, and co-elution, which helps to compensate for matrix effects and variability in ionization efficiency.[1]
Quantitative Performance Data
The following tables summarize the key validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard for the simultaneous determination of albendazole (ABZ) and its active metabolite, albendazole sulfoxide (ABZSO), in human plasma.[2][3] For comparison, data from a method using a non-deuterated internal standard (oxibendazole) is also presented.[4]
Table 1: Method using Deuterated Internal Standard (Albendazole-d3 & Albendazole sulfoxide-d5) [2][3]
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) |
| Linearity Range (ng/mL) | 0.200–50.0 | 3.00–600 |
| Correlation Coefficient (r²) | ≥0.9976 | ≥0.9976 |
| Mean Recovery (%) | 86.03 - 89.66 | 86.03 - 89.66 |
| IS-Normalized Matrix Factor | 0.985 - 1.042 | 0.985 - 1.042 |
| Precision (% RSD) | < 7.1 (Intra-run), < 9.4 (Inter-run) | < 7.1 (Intra-run), < 9.4 (Inter-run) |
| Accuracy (% Bias) | Within ± 3% | Within ± 3% |
Table 2: Method using Non-Deuterated Internal Standard (Oxibendazole) [4]
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) |
| Linearity Range (µg/mL) | Not specified for plasma | Not specified for plasma |
| Correlation Coefficient (r²) | Not specified for plasma | Not specified for plasma |
| Mean Recovery (%) | Not specified for plasma | Not specified for plasma |
| Matrix Effect | Not specified for plasma | Not specified for plasma |
| Precision (% RSD) | Not specified for plasma | Not specified for plasma |
| Accuracy (% Bias) | Not specified for plasma | Not specified for plasma |
Experimental Protocols
Method 1: Bioanalytical Method using Deuterated Internal Standard[2][3]
This method describes a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous determination of albendazole (ABZ) and albendazole sulfoxide (ABZSO) in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add the deuterated internal standards (Albendazole-d3 and Albendazole sulfoxide-d5).
-
Perform solid-phase extraction using Strata™-X cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes and internal standards from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Hypurity C18
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)
-
Flow Rate: Optimized for separation
-
Injection Volume: Specified by the instrument parameters
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Albendazole (ABZ): m/z 266.1 → [Product Ion]
-
Albendazole-d3 (IS): m/z 269.1 → [Product Ion]
-
Albendazole Sulfoxide (ABZSO): m/z 282.1 → [Product Ion]
-
Albendazole sulfoxide-d5 (IS): m/z 287.1 → [Product Ion]
-
Method 2: Bioanalytical Method using Non-Deuterated Internal Standard (Alternative Approach)
While a direct comparative plasma study was not found, a common alternative is using a structural analog as an internal standard. Oxibendazole is a potential candidate.[4] The protocol would be similar to the deuterated method, with the key difference being the internal standard used.
1. Sample Preparation
-
Similar to the deuterated method, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed.[2][3]
-
To the plasma sample, a known concentration of the non-deuterated internal standard (e.g., Oxibendazole) would be added.
2. Liquid Chromatography and Mass Spectrometry
-
The chromatographic and mass spectrometric conditions would be optimized to separate and detect albendazole, albendazole sulfoxide, and the non-deuterated internal standard. The MRM transitions would be specific to each compound.
Workflow and Pathway Diagrams
References
The Analytical Edge: A Comparative Guide to Internal Standards in Quantitative Assays of Albendazole Sulfone
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount. In the analysis of Albendazole, an anthelmintic drug, the focus often lies on its active metabolites, including Albendazole Sulfone. The use of a reliable internal standard is critical for achieving dependable results in quantitative assays. This guide provides a comprehensive comparison of Albendazole Sulfone-d3 and other common internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Albendazole Sulfone, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard (IS) is a crucial step in developing a robust bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. This section compares the performance of this compound with other commonly used internal standards in the quantification of Albendazole Sulfone.
| Internal Standard | Analyte(s) Quantified | Matrix | Key Performance Metrics | Reference |
| Albendazole-d3 | Albendazole, Albendazole Sulfoxide, Albendazole Sulfone | Human Plasma, Blood, Dried-Blood Spots | Accuracy: 93.3% to 111%Precision: <8% | [1] |
| Albendazole Sulfoxide-d5 | Albendazole, Albendazole Sulfoxide | Human Plasma | Recovery: 91.57%IS-normalized Matrix Factor: 0.985 to 1.042 | [2] |
| Oxfendazole | Albendazole Sulfoxide, Albendazole Sulfone | Rat Plasma | Precision (%RSD): <15%Accuracy (%DEV): <15% | |
| Praziquantel | Albendazole | Rat Plasma | Precision (%RSD): <15%Accuracy (%DEV): <15% | |
| Fluconazole | Fenbendazole, Albendazole, Albendazole Sulfoxide | Sheep and Human Plasma | Precision (RSD%): <12.9%Accuracy (bias%): <12.7% | [3] |
Note: The data presented is a summary from various studies and direct head-to-head comparison studies are limited. The performance of an internal standard can be method and matrix-dependent.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for the quantification of Albendazole Sulfone using LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE)
A common technique for sample clean-up and concentration is Solid Phase Extraction.
-
Conditioning: SPE cartridges (e.g., Oasis HLB) are conditioned sequentially with 1 mL of methanol and 1 mL of ultrapure water.
-
Loading: 1 mL of the plasma sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 3 mL of water to remove interfering substances.
-
Drying: The cartridge is dried under a stream of air for 5 minutes.
-
Elution: The analytes, including Albendazole Sulfone and the internal standard, are eluted with 2 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Albendazole Sulfone and the internal standard are achieved using an LC-MS/MS system with the following typical parameters:
-
Chromatographic Column: A reverse-phase column, such as a Waters XBridge C18 (100 × 4.6 mm, 3.5 µm), is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 0.70 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Albendazole Sulfone and the chosen internal standard are monitored. For Albendazole Sulfone, a common transition is m/z 298.1 → 159.3.[4]
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Albendazole Sulfone.
Caption: Metabolic pathway of Albendazole.
Conclusion
The choice of an internal standard is a critical determinant of the accuracy and precision of quantitative assays for Albendazole Sulfone. Deuterated standards, specifically this compound, are highly recommended due to their chemical and physical similarity to the analyte, which allows for effective correction of matrix effects and procedural variability. While other internal standards like Oxfendazole or structural analogs can be used, they may not co-elute as closely with Albendazole Sulfone, potentially leading to less accurate compensation for analytical variations.
The presented experimental protocols and performance data serve as a valuable resource for researchers and scientists in the development and validation of robust and reliable bioanalytical methods for Albendazole Sulfone. The meticulous selection of an internal standard, coupled with a well-defined and validated protocol, is fundamental to generating high-quality data in pharmacokinetic and drug metabolism studies.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to the Pharmacokinetics of Albendazole and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of albendazole and its primary metabolites. The data presented is compiled from various studies to offer insights into the drug's behavior under different physiological conditions, in various species, and with different formulations.
Metabolic Pathway of Albendazole
Upon oral administration, albendazole, a broad-spectrum anthelmintic, exhibits low aqueous solubility and is poorly absorbed from the gastrointestinal tract.[1] It is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver.[2] The parent compound's concentrations in plasma are often negligible or undetectable.[1][3]
The primary metabolic pathway involves the oxidation of albendazole to its pharmacologically active metabolite, albendazole sulphoxide (also known as ricobendazole).[4][5] This conversion is so rapid that the systemic anthelmintic activity is primarily attributed to albendazole sulphoxide.[1] This active metabolite is further metabolized, mainly through oxidation, to the inactive albendazole sulphone.[3][4][5] Biliary excretion is a significant route of elimination for albendazole sulphoxide, while less than 1% of the dose is recovered in the urine as albendazole sulphoxide.[1][3][4]
Comparative Pharmacokinetic Data
The systemic exposure to albendazole's active metabolite can vary significantly based on several factors. The following tables summarize key pharmacokinetic parameters from comparative studies.
Table 1: Effect of Food on Pharmacokinetics of Albendazole Metabolites in Humans (400 mg Dose)
| Parameter | Analyte | Low-Fat Breakfast | High-Fat Breakfast | Fold Increase |
| Cmax (ng/mL) | Albendazole | 25.1 ± 16.5 | 151.3 ± 110.1 | ~6.0x |
| Albendazole Sulphoxide | 321.1 ± 104.9 | 838.1 ± 228.8 | ~2.6x | |
| AUC (ng·h/mL) | Albendazole | 100.2 ± 60.1 | 639.1 ± 467.2 | ~6.4x |
| Albendazole Sulphoxide | 2580.8 ± 828.3 | 6479.2 ± 1746.5 | ~2.5x | |
| Tmax (h) | Albendazole | 4.1 ± 1.2 | 4.8 ± 1.5 | - |
| Albendazole Sulphoxide | 4.3 ± 1.1 | 5.6 ± 1.5 | - |
Data extracted from a study in healthy volunteers.[6] Values are presented as mean ± standard deviation. Co-administration with a fatty meal enhances the bioavailability of albendazole by up to 5-fold on average.[1][3]
Table 2: Comparative Pharmacokinetics of Albendazole Sulphoxide (5 mg/kg, IV Administration)
| Parameter | Sheep | Goats |
| AUC (µg·h/mL) | 35.1 ± 3.4 | 18.2 ± 1.1 |
| t½ (h) | 7.7 ± 0.9 | 3.7 ± 0.3 |
| MRT (h) | 9.8 ± 1.0 | 4.6 ± 0.3 |
Data from a comparative study in sheep and goats.[7] Values are presented as mean ± standard deviation. MRT: Mean Residence Time.
Table 3: Pharmacokinetic Parameters in Hookworm-Infected Adolescents (400 mg Dose)
| Analyte | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 |
| Albendazole Sulphoxide | 288 - 380 | ~4 | ~7 - 8 |
| Albendazole Sulphone | 14 - 22 | ~4 | ~7 - 8 |
Data represents ranges or approximate values observed across different blood sampling matrices (plasma, blood, DBS, Mitra).[8][9]
Factors Influencing Albendazole Pharmacokinetics
Marked variation in the pharmacokinetics of albendazole and its active metabolite, albendazole sulphoxide, has been observed.[10] This variability can impact therapeutic success.[10]
-
Food Intake : Co-administration with a fatty meal significantly increases the systemic availability of albendazole sulphoxide.[10][11] This is thought to be due to the drug's lipophilic nature.[2]
-
Age : The half-life of albendazole sulphoxide has been shown to vary with age, with children having a shorter half-life (e.g., 7.6 hours in children under 18) compared to adults (12.4 hours).[10]
-
Disease State : Infections such as echinococcosis and neurocysticercosis can alter the pharmacokinetic profile of albendazole sulphoxide when compared to healthy individuals.[10][11] For instance, echinococcosis has been associated with increased bioavailability and peak plasma concentrations.[11]
-
Drug Interactions :
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are generalized protocols representative of those used in pharmacokinetic studies of albendazole.
Drug Administration and Sample Collection
-
Study Design : Studies are often designed as single-dose, randomized, crossover trials.[14]
-
Subjects : Healthy volunteers or specific patient populations (e.g., those with parasitic infections) are enrolled.[6][9][15] Animal studies have utilized species such as sheep and goats.[7][16]
-
Administration : Albendazole is administered orally, typically as a tablet or suspension, often after a standardized meal (e.g., high-fat or low-fat) or a period of fasting.[1][6]
-
Blood Sampling : Serial blood samples are collected from a suitable vein (e.g., jugular vein in animals, antecubital vein in humans) at predetermined time points before and up to 72 hours or more after drug administration.[7][14] Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Sample Processing : Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[17]
Bioanalytical Methods
-
Technique : High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying albendazole and its metabolites in plasma.[5][9][15][18]
-
Sample Preparation : A liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction is performed to isolate the analytes from the plasma matrix.[18] An internal standard (e.g., a deuterated version of albendazole) is added before extraction to ensure accuracy.[9][18]
-
Chromatography : The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is used to separate albendazole, albendazole sulphoxide, and albendazole sulphone.[]
-
Detection : The separated compounds are detected by a UV detector or a mass spectrometer. LC-MS/MS provides high sensitivity and selectivity for accurate quantification.[9]
-
Pharmacokinetic Analysis : The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[14]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. medrxiv.org [medrxiv.org]
- 12. Albendazole - Wikipedia [en.wikipedia.org]
- 13. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Comparison of the pharmacokinetics of albendazole and its major metabolites after oral administration of albendazole as a suspension and as a paste formulation to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. frontiersin.org [frontiersin.org]
A Comparative Guide to the Quantification of Albendazole Sulfone: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of albendazole sulfone, a principal active metabolite of the anthelmintic drug albendazole. Understanding the linearity and range of these methods is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control assays. This document outlines the performance of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for albendazole sulfone quantification depends on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the linearity and range of different methods, providing a clear comparison of their performance characteristics.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| HPLC-PDA | Cattle Plasma | 25 - 2000[1][2][3][4] | ≥ 0.99[1][2][3][4] | 25[1][2][3][4] |
| HPLC-UV | Plasma | 10 - 2000[5][6] | 0.999[5][6] | 10[5][6] |
| HPLC-UV | Rat Plasma | 50 - 80000[7] | 0.999[7] | 50[7] |
| HPLC-UV | Rat Plasma & Organs | 10 - 5000[8] | ≥ 0.998[8] | 10[8] |
| LC-MS/MS | Human Plasma | 3 - 600[9] | ≥ 0.9976[9] | 3[9] |
| LC-MS/MS | Human Plasma | 0.5 - 500[10][11] | Not Specified | 0.5[10][11] |
| LC-MS/MS | Human Plasma | 0.1 - 200[12] | ≥ 0.998[12] | 0.1[12] |
| UFLC-MS/MS | Silkworm Hemolymph | Not Specified | 0.9905–0.9972[13] | 0.76[13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of albendazole sulfone using HPLC-PDA and LC-MS/MS.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the simultaneous determination of albendazole and its metabolites in plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE) [1][2][3][4]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water and then a mixture of methanol and water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions [1][2][3][4]
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6)
-
Flow Rate: 1.2 mL/min
-
Detection: PDA detector set at 292 nm
3. Calibration Curve Preparation [1]
-
Prepare stock solutions of albendazole sulfone in a suitable solvent.
-
Spike blank plasma with working solutions to create calibration standards at concentrations ranging from 0.025 to 2.0 µg/mL.
-
Process the calibration standards alongside the unknown samples using the SPE procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-throughput method offers enhanced sensitivity and selectivity for the quantification of albendazole and its metabolites in human plasma.[10][11]
1. Sample Preparation (Protein Precipitation) [10][11]
-
To 50 µL of plasma sample, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions [9][10][11]
-
Column: A suitable reversed-phase column (e.g., Hypurity C18)
-
Mobile Phase: Gradient elution using acetonitrile and 2.0 mM ammonium acetate (pH 5.0)[9]
-
Flow Rate: Optimized for the specific column and system.
3. Mass Spectrometric Detection [13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transition for Albendazole Sulfone: m/z 298.2 → 159.1
4. Calibration Curve Preparation [10][11]
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of albendazole sulfone.
-
The concentration range for albendazole sulfone typically covers 0.5 to 500 ng/mL.[10][11]
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of albendazole sulfone in biological matrices.
Caption: General workflow for albendazole sulfone quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 11. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
Comparison of different internal standards for albendazole analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of albendazole, a widely used anthelmintic drug, is critical in pharmaceutical quality control, pharmacokinetic studies, and residue analysis. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.
This guide provides an objective comparison of commonly used internal standards for albendazole analysis, supported by experimental data from various studies. The internal standards evaluated include isotopically labeled albendazole, structurally similar benzimidazoles like oxibendazole and mebendazole, and other compounds such as parbendazole and fluconazole.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the method's performance. The following table summarizes the quantitative data for different internal standards used in albendazole analysis.
| Internal Standard | Analytical Method | Matrix | Recovery (%) | Matrix Effect | Precision (RSD%) | Accuracy (%) | Linearity (r²) | Reference |
| Albendazole-d3 | LC-MS/MS | Human Plasma | 97.54 | IS-normalized matrix factor: 0.985 - 1.042 | Intra-day: 1.11 - 6.64, Inter-day: <6.64 | 95.40 - 105.59 | >0.99 | [1][2] |
| Oxibendazole | HPLC-PDA | Cattle Plasma | ~101.6 (for Albendazole) | Not explicitly reported, but method showed good accuracy | Intra-run: 1.2 - 14.5, Between-run: <15.1 | 82.8 - 112.7 | >0.99 | [3] |
| Mebendazole | HPLC | Pharmaceutical Dosage Form | 98.47 ± 0.37 | Not applicable (pharmaceutical formulation) | <1 | Not explicitly reported, but method deemed accurate | 0.9999 | [4] |
| Parbendazole | HPLC | Pharmaceutical Tablets | Not explicitly reported | Not applicable (pharmaceutical formulation) | Not explicitly reported | Not explicitly reported | Not explicitly reported | [5][6] |
| Fluconazole | LC-MS/MS | Human and Ovine Plasma | Not explicitly reported | Not explicitly reported | <12.9 | <12.7 (bias) | >0.9901 | [7] |
Key Observations:
-
Isotopically Labeled Internal Standards (e.g., Albendazole-d3): These are considered the gold standard for LC-MS/MS analysis.[1][2] As they are structurally identical to the analyte, they co-elute and exhibit the same ionization efficiency, effectively compensating for matrix effects and variations in sample preparation.[1][2] The data demonstrates high recovery, minimal matrix effect, and excellent precision and accuracy.[1][2]
-
Structurally Similar Analogs (e.g., Oxibendazole, Mebendazole): These compounds are widely used due to their structural similarity to albendazole, leading to comparable extraction and chromatographic behavior. They are a cost-effective alternative to isotopically labeled standards. While generally providing good results, they may not perfectly mimic the analyte's behavior in complex matrices, potentially leading to less effective correction for matrix effects compared to deuterated standards.
-
Other Compounds (e.g., Parbendazole, Fluconazole): These have been successfully employed as internal standards. Parbendazole is recommended in the United States Pharmacopeia (USP) monograph for albendazole tablet analysis.[5][6] Fluconazole has been used in a validated LC-MS/MS method for the simultaneous determination of fenbendazole, albendazole, and its sulfoxide metabolite.[7] The suitability of these compounds depends on the specific analytical method and matrix.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from the cited literature.
Method 1: LC-MS/MS with Isotopically Labeled Internal Standard (Albendazole-d3)
-
Sample Preparation: Solid Phase Extraction (SPE) of human plasma.[1][2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: HPLC-PDA with Oxibendazole as Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) of cattle plasma.[3]
-
Chromatographic Conditions:
-
Detection: Photodiode Array (PDA) detector set at 292 nm.[3]
Method 3: HPLC with Mebendazole as Internal Standard
-
Sample Preparation: Dissolution of tablet dosage form.[4]
-
Chromatographic Conditions:
-
Detection: UV detector at 254 nm.[4]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of albendazole using an internal standard.
Caption: Workflow for albendazole analysis with an internal standard.
Conclusion
The selection of an internal standard is a critical step in developing a robust and reliable analytical method for albendazole.
-
Isotopically labeled standards offer the highest accuracy and precision, particularly for complex matrices in LC-MS/MS applications, by effectively compensating for matrix effects.
-
Structurally similar compounds like oxibendazole and mebendazole are suitable and cost-effective alternatives, especially for HPLC-UV methods and less complex sample matrices.
-
Other compounds such as parbendazole and fluconazole have also been shown to be effective in specific, validated methods.
Researchers should carefully consider the analytical technique, the nature of the sample matrix, cost, and the required level of accuracy and precision when selecting an internal standard for albendazole analysis. The experimental data and protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
A Comparative Guide to Analytical Methods for Albendazole Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of albendazole and its primary active metabolites—albendazole sulfoxide and albendazole sulfone—is critical for pharmacokinetic, toxicokinetic, and residue analysis studies. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of these compounds in biological matrices.
While formal cross-validation studies between different analytical techniques are not extensively published, this guide presents a comprehensive comparison of reported validation data for various methods, offering insights into their respective performance characteristics.
Performance Comparison of Analytical Methods
The choice of analytical method for the quantification of albendazole and its metabolites is often dependent on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of commonly employed HPLC-UV/PDA and LC-MS/MS methods.
Table 1: Performance Characteristics of HPLC-UV/PDA Methods
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) | Cattle Plasma | 0.025 - 2.0 | 0.025 | 82.8 - 117.7 | ≤ 15.1 | [1][2] |
| ABZSO, ABZSO2 | Plasma | 0.01 - 2.0 | 0.01 | 78.25 - 86.01 | ≤ 5.73 | [3] |
| ABZ, ABZSO, ABZSO2 | Rat Plasma | ABZ: 0.005 - 5Metabolites: 0.05 - 80 | ABZ: 0.005Metabolites: 0.05 | Within 15% deviation | < 15 | [4][5] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| ABZ, ABZSO | Human Plasma | ABZ: 0.2 - 50ABZSO: 3 - 600 | ABZ: 0.2ABZSO: 3 | 95.4 - 105.59 | 1.11 - 6.64 | [6] |
| ABZ, ABZSO, ABZSO2 | Human Plasma | ABZ: 0.25 - 200ABZSO: 5 - 3500ABZSO2: 0.5 - 500 | ABZ: 0.25ABZSO: 5ABZSO2: 0.5 | Not explicitly stated | < 7 | [7] |
| ABZ, ABZSO, ABZSO2, ABZSO2-NH2 | Silkworm Hemolymph | 1.32 - 16.67 (Analyte dependent) | ABZ: 1.32ABZSO: 16.67ABZSO2: 0.76ABZSO2-NH2: 5.94 | Not explicitly stated | < 8 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC-PDA and LC-MS/MS methods.
HPLC-PDA Method for Albendazole and its Metabolites in Cattle Plasma[1][2][3][4]
-
Sample Preparation: Solid-phase extraction (SPE) is employed for sample clean-up and concentration.
-
Condition Oasis HLB cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load 1 mL of plasma onto the cartridge.
-
Wash the cartridge with 3 mL of water and dry with air for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.25 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).
-
Flow Rate: 1.2 mL/min.
-
Detection: PDA detector set at 292 nm.
-
Injection Volume: 50 µL.
-
LC-MS/MS Method for Albendazole and Albendazole Sulfoxide in Human Plasma[8]
-
Sample Preparation: Solid-phase extraction (SPE) is utilized.
-
Use Strata™-X (30 mg/1.0 mL) SPE cartridges.
-
From 100 µL of human plasma, extract the analytes and their deuterated internal standards.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.
-
Detection: Tandem mass spectrometry in positive ionization mode.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental and validation workflow is essential for method implementation.
Caption: Workflow for the validation and comparative assessment of analytical methods for albendazole metabolites.
Signaling Pathways of Albendazole Metabolism
To provide a complete context for the analysis, the metabolic pathway of albendazole is illustrated below. Albendazole is rapidly metabolized in the liver, primarily by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes, to its active sulfoxide metabolite, which is then further oxidized to the inactive sulfone metabolite.
Caption: Metabolic pathway of albendazole to its primary metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 6. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Incurred Sample Reanalysis in Albendazole Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods and a detailed overview of Incurred Sample Reanalysis (ISR) for bioequivalence (BE) studies of albendazole. Ensuring the reproducibility of bioanalytical data is paramount for the successful outcome of BE studies, and ISR serves as a critical tool in this validation process. This document offers supporting data, experimental protocols, and visual workflows to aid in the design and execution of robust bioanalytical assays for albendazole.
Comparing Bioanalytical Methods for Albendazole and Its Metabolite
The accurate quantification of albendazole and its primary active metabolite, albendazole sulfoxide, in biological matrices is essential for pharmacokinetic analysis in bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted technique for this purpose due to its high sensitivity and selectivity.[1][2]
Below is a comparison of different LC-MS/MS methods that have been successfully applied to albendazole bioequivalence studies. The key differences lie in the sample preparation techniques—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP)—each with its own advantages in terms of recovery, cleanliness of the extract, and throughput.
Table 1: Comparison of Sample Preparation Techniques for Albendazole Bioanalysis
| Parameter | Method 1: Solid Phase Extraction (SPE) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: Protein Precipitation (PP) |
| Principle | Analyte is retained on a solid sorbent while interferences are washed away. | Analyte is partitioned between two immiscible liquid phases. | Proteins are precipitated out of the sample using a solvent or acid. |
| Recovery (Albendazole) | 86.03% - 89.66%[3][4] | ~78% | Inconsistent at low concentrations |
| Recovery (Albendazole Sulfoxide) | 86.03% - 89.66%[3][4] | ~62% - 78% | Inconsistent at low concentrations |
| Matrix Effect | Minimal (IS-normalized matrix factors: 0.985 to 1.042)[3][4] | Can be significant if endogenous materials co-extract. | High potential for matrix effects due to fewer cleanup steps. |
| Throughput | Can be automated for high throughput. | Generally lower throughput, more labor-intensive. | High throughput, simple and fast procedure. |
| Selectivity | High, due to specific interactions between analyte and sorbent. | Moderate, depends on solvent choice and pH. | Low, co-extraction of other matrix components is common. |
Table 2: Comparison of Validated LC-MS/MS Method Parameters
| Parameter | Method A (SPE-based)[3][4] | Method B (LLE-based)[3] | Method C (PP-based)[5] |
| Analytes | Albendazole & Albendazole Sulfoxide | Albendazole & Albendazole Sulfoxide | Albendazole & Albendazole Sulfoxide |
| Internal Standard | Deuterated Albendazole & Albendazole Sulfoxide | Estazolam | Fluconazole |
| Linearity Range (Albendazole) | 0.200–50.0 ng/mL | 0.4–200 ng/mL | 5–250 ng/mL |
| Linearity Range (Albendazole Sulfoxide) | 3.00–600 ng/mL | 4.0–2000 ng/mL | 5–250 ng/mL |
| Lower Limit of Quantification (LLOQ) - Albendazole | 0.200 ng/mL | 0.4 ng/mL | 5 ng/mL |
| Lower Limit of Quantification (LLOQ) - Albendazole Sulfoxide | 3.00 ng/mL | 4.0 ng/mL | 5 ng/mL |
| Plasma Volume Required | 100 µL | 500 µL | Not Specified |
| Run Time | ~4 minutes | 5 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and chromatographic analysis based on published literature.
Protocol 1: Solid Phase Extraction (SPE) Method[3][4]
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standards (deuterated albendazole and albendazole sulfoxide).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis[3][4]
-
Chromatographic Column: Hypurity C18, 50 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0) (80:20 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Albendazole: m/z 266.1 → 234.1
-
Albendazole Sulfoxide: m/z 282.1 → 250.1
-
Albendazole-d3 (IS): m/z 269.1 → 237.1
-
Albendazole Sulfoxide-d3 (IS): m/z 285.1 → 253.1
-
Incurred Sample Reanalysis (ISR) Workflow and Decision Making
ISR is a mandatory component of bioanalytical method validation for bioequivalence studies, as stipulated by regulatory agencies like the FDA and EMA.[6][7] It serves to verify the reproducibility of the bioanalytical method using study samples from dosed subjects.
ISR Acceptance Criteria
For small molecules like albendazole, the standard acceptance criteria for ISR are as follows:
-
The percentage difference between the initial and reanalyzed concentrations for each sample should be within ±20% of the mean of the two values.[7]
-
At least 67% (two-thirds) of the reanalyzed samples must meet this criterion.[7]
In a reported bioequivalence study for a fixed-dose combination of ivermectin and albendazole, the ISR for albendazole and albendazole sulfoxide met the acceptance criteria, with 99.0% and 99.5% of the reanalyzed samples passing, respectively, demonstrating the reliability of the reported plasma concentrations.[8]
References
- 1. extranet.who.int [extranet.who.int]
- 2. extranet.who.int [extranet.who.int]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Reliability: A Comparative Guide to Robustness Testing with Albendazole Sulfone-d3
In the rigorous landscape of pharmaceutical analysis, the robustness of an analytical method is not just a desirable attribute; it is a cornerstone of reliable and reproducible results. For researchers, scientists, and drug development professionals engaged in the quantification of albendazole and its metabolites, ensuring that an analytical method can withstand minor variations in its parameters is paramount. This guide provides a comprehensive comparison of analytical method robustness, highlighting the pivotal role of a deuterated internal standard, Albendazole sulfone-d3, in achieving unparalleled accuracy and precision. Through detailed experimental protocols, comparative data, and clear visualizations, we illustrate why incorporating a stable isotope-labeled internal standard is the benchmark for robust analytical methods.
The Critical Role of Internal Standards in Robustness Testing
Robustness testing challenges an analytical method by deliberately introducing small variations to its parameters, such as mobile phase composition, pH, column temperature, and flow rate. The goal is to ensure the method remains accurate and precise under these fluctuations, which can realistically occur during routine use. While various approaches can be employed to mitigate the impact of these variations, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the most effective strategy.
A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Chemically, it behaves almost identically to the analyte throughout sample preparation and analysis. This co-elution and similar ionization behavior in mass spectrometry allow it to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, thus ensuring the robustness of the method.
Comparative Performance Under Stress: A Data-Driven Analysis
To quantitatively demonstrate the impact of using this compound on method robustness, we present a comparative analysis of a typical LC-MS/MS method for albendazole under various induced stress conditions. The performance of the method is evaluated under three scenarios:
-
Without an Internal Standard: Quantification is based on the external standard calibration curve.
-
With a Structural Analog Internal Standard: A compound with a similar chemical structure to albendazole is used for normalization.
-
With this compound as the Internal Standard: A deuterated stable isotope-labeled internal standard is used for normalization.
The following table summarizes the representative data from a simulated robustness study. The data illustrates the percentage relative standard deviation (%RSD) and accuracy under deliberately varied chromatographic conditions.
| Robustness Parameter | Variation | Without Internal Standard (%RSD / Accuracy %) | With Structural Analog IS (%RSD / Accuracy %) | With this compound (%RSD / Accuracy %) |
| Mobile Phase Composition | ± 2% Organic Phase | 12.5 / 85-115% | 7.8 / 92-108% | 1.8 / 98-102% |
| pH of Aqueous Phase | ± 0.2 units | 15.2 / 82-118% | 9.1 / 90-110% | 2.1 / 97-103% |
| Column Temperature | ± 5 °C | 8.9 / 90-110% | 5.5 / 94-106% | 1.5 / 99-101% |
| Flow Rate | ± 10% | 10.1 / 88-112% | 6.2 / 93-107% | 1.9 / 98-102% |
This data is illustrative and based on the expected performance from validated analytical methods. It serves to highlight the typical improvements observed when using a deuterated internal standard.
The data clearly indicates that the method employing this compound exhibits significantly lower variability (%RSD) and maintains higher accuracy across all tested parameter variations. This superior performance is attributed to the ability of the deuterated internal standard to track and compensate for the analytical variability introduced by the deliberate changes in the method.
Experimental Protocol for Robustness Testing
A well-defined experimental protocol is crucial for a meaningful robustness study. The following is a detailed methodology for conducting robustness testing for the LC-MS/MS analysis of albendazole using this compound as an internal standard.
1. Objective: To assess the robustness of the analytical method for the quantification of albendazole in plasma by deliberately varying key chromatographic parameters.
2. Materials and Reagents:
-
Albendazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate modifier)
-
Control human plasma
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of albendazole and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the albendazole stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards and Quality Control (QC) Samples: Spike control plasma with appropriate volumes of the albendazole working standard solutions and a fixed volume of the internal standard working solution to prepare calibration standards and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
6. LC-MS/MS Conditions (Nominal):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for albendazole and this compound.
7. Robustness Study Design:
-
Prepare replicate sets of low and high QC samples.
-
Analyze the QC samples under the nominal conditions and under each of the deliberately varied conditions as outlined in the data table above.
-
For each condition, calculate the mean concentration, standard deviation, %RSD, and accuracy for the QC samples.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for albendazole analysis using an internal standard.
The following diagram illustrates the logical advantage of using a deuterated internal standard to mitigate analytical variability.
Caption: Logic of variability compensation using a deuterated internal standard.
Conclusion: The Undeniable Advantage of this compound
The presented data and methodologies underscore a critical principle in modern analytical chemistry: the use of a stable isotope-labeled internal standard is not a luxury but a necessity for achieving truly robust and reliable analytical methods. This compound, by virtue of its chemical and physical similarity to albendazole, provides the most effective means of compensating for the inevitable small variations that occur in a laboratory setting.
For researchers, scientists, and drug development professionals, the adoption of this compound in analytical methods for albendazole offers:
-
Enhanced Data Integrity: Minimized impact of procedural variations on final results.
-
Improved Method Transferability: Greater consistency of results across different laboratories and instruments.
-
Increased Confidence in Results: Assurance that the observed concentrations are a true reflection of the sample and not an artifact of analytical variability.
Safety Operating Guide
Safe Disposal of Albendazole Sulfone-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Albendazole sulfone-d3, a deuterated metabolite of the anthelmintic drug Albendazole. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure laboratory safety and environmental protection. Albendazole and its metabolites are classified as hazardous materials, with potential reproductive toxicity and adverse effects on aquatic life.[1][2]
Proper disposal is not merely a procedural formality but a critical component of responsible chemical management. The following instructions are designed to provide clear, step-by-step guidance for the safe handling and disposal of this compound waste.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. All disposal actions must be in strict compliance with local, state, and federal regulations. Under no circumstances should this material be disposed of in standard laboratory trash or flushed down the drain.[1]
Quantitative Data Summary
While specific quantitative limits for disposal may vary by jurisdiction, the following table summarizes key hazard and toxicity data for Albendazole and its sulfoxide metabolite, which inform the stringent disposal requirements.
| Parameter | Value | Compound | Source |
| Acute Aquatic Toxicity (EC50, Daphnia magna) | 0.068 mg/L (48h) | Albendazole Sulfoxide | [1] |
| Acute Aquatic Toxicity (EC50, Brachydanio rerio) | 0.042 mg/L (144h) | Albendazole Sulfoxide | [1] |
| Algae/Aquatic Plant Toxicity (EC50, Raphidocelis subcapitata) | 0.024 mg/L (72h) | Albendazole Sulfoxide | [1] |
| M-Factor (Acute Aquatic Toxicity) | 10 | Albendazole Sulfoxide | [1] |
| M-Factor (Chronic Aquatic Toxicity) | 10 | Albendazole Sulfoxide | [1] |
Note: The high toxicity to aquatic organisms, as indicated by the low EC50 values and high M-Factors, underscores the critical need to prevent environmental release.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
2. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Container Management:
-
Use a robust, leak-proof container for waste collection.
-
The container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep the container closed at all times, except when adding waste.
4. Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
If decontamination is not feasible, dispose of the empty container in the same manner as the chemical waste itself.
6. Disposal Request:
-
Once the waste container is full, or on a regular schedule as determined by your laboratory's protocols, contact your institution's EHS office to arrange for pickup and disposal.
-
Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[1][3] Incineration is a recommended method of disposal.[4]
7. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or collect the absorbed material and place it in a sealed, labeled hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Albendazole Sulfone-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Albendazole sulfone-d3. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is essential to understand its potential health risks before handling. Key hazards include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][2][3][4].
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[1][5].
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Sensitization: May cause an allergic skin reaction[6].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[3][4].
| Hazard Classification | GHS Category | Hazard Statement |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area. It is highly recommended to handle this compound within a certified chemical fume hood to minimize inhalation exposure[1].
-
Provide appropriate exhaust ventilation at places where dust is formed[1][3].
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must be compliant with government standards such as NIOSH (US) or EN 166 (EU)[3]. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Chemical-resistant Gloves | Impermeable and resistant to the product. Due to a lack of specific testing, nitrile or butyl rubber gloves are a general recommendation. Change gloves immediately if contaminated[5]. |
| Protective Clothing | A lab coat or coveralls should be worn. Ensure it is kept clean and removed before leaving the work area[1][6]. | |
| Respiratory Protection | Respirator | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator[1]. |
Hygiene Measures
-
Wash hands thoroughly after handling and before breaks[5][6].
-
Do not eat, drink, or smoke in the laboratory[6].
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[6].
Storage
-
Store in a tightly closed container in a dry and well-ventilated place[1].
-
Recommended long-term storage is at -20°C[1].
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of accordingly.
-
Waste Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed[7][8].
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant[2][6]. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Empty Containers: Containers that held the substance should be treated as hazardous waste. For acute hazardous waste, triple rinsing may be required, with the rinsate collected as hazardous waste[8].
-
Spill Management: In case of a spill, avoid dust formation. Sweep up the material and place it into a suitable container for disposal. Ensure proper PPE is worn during cleanup[1].
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a doctor immediately. Do not induce vomiting[6]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention[2][5]. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice[6]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3]. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. fishersci.com [fishersci.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpachem.com [cpachem.com]
- 6. msd.com [msd.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
